3-Cyano-5-(trifluoromethyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-cyano-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFQQDMSXNYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279165 | |
| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942077-16-9 | |
| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942077-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, 3-Cyano-5-(trifluoromethyl)benzoic acid has emerged as a particularly valuable intermediate. Its unique trifunctional architecture—featuring a carboxylic acid, a nitrile, and a trifluoromethyl group on a central benzene ring—offers a versatile platform for the synthesis of complex molecular entities. The potent electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the molecule's reactivity and physicochemical properties, making it a strategic component in drug design.[1][2] This guide provides an in-depth analysis of the core chemical properties, established synthetic protocols, spectroscopic characterization, and key applications of this compound, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The reliable identification and application of any chemical reagent begin with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 942077-16-9 | [3][4] |
| Molecular Formula | C₉H₄F₃NO₂ | [3][4] |
| Molecular Weight | 215.13 g/mol | [4][5] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
This data represents typical values and may vary between suppliers.
Molecular Structure and Reactivity Insights
The benzene ring of this compound is substituted with three distinct functional groups, each contributing to its overall chemical personality:
-
Carboxylic Acid (-COOH): This group is the primary site for reactions such as esterification, amidation, and reduction to an alcohol. The strong electron-withdrawing effects of the adjacent cyano and trifluoromethyl groups increase the acidity of the carboxylic proton, facilitating its deprotonation and subsequent nucleophilic acyl substitution reactions.
-
Nitrile (-C≡N): The cyano group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, be reduced to a primary amine, or participate in cycloaddition reactions.
-
Trifluoromethyl (-CF₃): This group is a cornerstone of modern drug design. It dramatically increases the lipophilicity and metabolic stability of the parent molecule.[2] Its strong electron-withdrawing nature also deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution under specific conditions.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to the analyzing laboratory, the expected chemical shifts and signals are well-understood based on analogous structures.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the three aromatic protons in the downfield region (typically δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, often further downfield and exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electron-withdrawing groups (-COOH, -CN, -CF₃) and the -CF₃ carbon itself will have characteristic chemical shifts.
-
¹⁹F NMR: This technique is highly informative for fluorinated compounds. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (215.13 m/z).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹).
Synthesis and Handling
Representative Synthetic Workflow
While multiple synthetic routes exist, a common strategy involves the modification of a pre-functionalized benzene ring. A generalized workflow often starts from a substituted toluene or aniline precursor, followed by functional group interconversions. A plausible, though generalized, synthetic pathway is illustrated below. The synthesis of trifluoromethylated benzoic acids can often begin with the corresponding trifluoromethylated toluene, which is then oxidized.[9]
Caption: Generalized synthetic workflow for this compound.
Explanatory Note: This diagram illustrates a conceptual pathway.
-
Halogenation: Starting with a di-halogenated toluene provides distinct reactive sites.
-
Trifluoromethylation: A copper-mediated trifluoromethylation reaction selectively replaces one of the halogens.
-
Cyanation: The remaining halogen is then substituted with a cyanide group, often using copper(I) cyanide.
-
Oxidation: Finally, the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
This multi-step process requires careful control of reaction conditions to ensure high yields and purity, with purification and spectroscopic validation at each step being essential for a self-validating protocol.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. It is classified with the GHS07 pictogram, indicating it can cause harm.[4]
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10][11][12]
-
Handling: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[10][11][12]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly sealed.[11]
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for creating high-value pharmaceutical compounds.[13][14] The trifluoromethyl group is known to enhance drug properties like metabolic stability and membrane permeability.[1][2]
The carboxylic acid function serves as a convenient anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals. By coupling this acid with a diverse range of amines, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.
Caption: Role as a scaffold in amide library synthesis for drug discovery.
This strategy has been effectively employed in the development of modulators for various biological targets. For instance, related structures like 3-cyano-5-fluorobenzamides have been used to generate negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.[15] The systematic modification of the amine component allows for the fine-tuning of structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with multiple avenues for elaboration, while the embedded trifluoromethyl group offers a proven method for enhancing the drug-like properties of the final compounds. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the demanding fields of pharmaceutical and materials research.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 5. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 6. bipm.org [bipm.org]
- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]
- 8. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]
- 9. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. cn.canbipharm.com [cn.canbipharm.com]
- 13. This compound (CAS No. 942077-16-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 14. nbinno.com [nbinno.com]
- 15. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyano-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for the rational design of novel molecules with enhanced properties. The trifluoromethyl and cyano moieties, in particular, are powerful tools for modulating a compound's electronic character, lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed examination of the physicochemical characteristics of 3-Cyano-5-(trifluoromethyl)benzoic acid, a key building block that embodies the synergistic effects of these two functional groups. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and experimental considerations that are paramount for its effective utilization in research and development.
Molecular Structure and Key Identifiers
This compound is a trifunctional aromatic compound. The benzoic acid backbone provides a carboxylic acid group for amide bond formation and other derivatizations. The benzene ring is substituted at the meta positions with a cyano (-C≡N) group and a trifluoromethyl (-CF3) group. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 942077-16-9 | [1][2][3] |
| Molecular Formula | C₉H₄F₃NO₂ | [1][2] |
| Molecular Weight | 215.13 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C#N | [2] |
| InChI Key | CILFQQDMSXNYDM-UHFFFAOYSA-N | [3] |
Physicochemical Properties: An Experimental and Predictive Overview
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While experimental data for this compound is not extensively published, we can infer and predict its characteristics based on the known effects of its constituent functional groups and data from analogous structures.
Physical State and Appearance
At ambient temperature, this compound is a solid.[3] Commercial suppliers typically provide it as a white to off-white crystalline powder.
Melting Point
Experimental Protocol: Capillary Melting Point Determination
The determination of a melting point range is a standard and reliable method for assessing the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range. A narrow melting range is indicative of high purity.
Acidity (pKa)
The acidity of the carboxylic acid group is significantly influenced by the two strong electron-withdrawing groups (-CF₃ and -CN) on the aromatic ring. These groups stabilize the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity of the parent acid (lowering the pKa).
For comparison, the pKa of benzoic acid in water is approximately 4.20.[5] The presence of a single trifluoromethyl group at the meta-position in 3-(trifluoromethyl)benzoic acid lowers the pKa. The addition of a second strong electron-withdrawing group, the cyano group, is expected to decrease the pKa further, making this compound a stronger acid than benzoic acid. While an experimental pKa for the target molecule is not available, the pKa of 3,5-Bis(trifluoromethyl)benzoic acid is predicted to be around 3.34, which can serve as a useful reference point.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of an acid.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.
-
Titration: The base is added to the acid solution in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the inflection point of the titration curve.
Solubility
The solubility of this compound is a key parameter for its use in synthesis and biological assays. The presence of the polar carboxylic acid and cyano groups suggests some solubility in polar solvents. However, the trifluoromethyl group and the benzene ring contribute to its lipophilicity.
-
Water Solubility: Benzoic acid itself has limited solubility in cold water but is more soluble in hot water.[6] The presence of the lipophilic trifluoromethyl group is expected to decrease aqueous solubility. However, as a carboxylic acid, its solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
-
Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility in non-polar solvents like hexane is likely to be low.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP value for this compound is 2.1, suggesting a moderate degree of lipophilicity.[7]
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.[8]
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹ would indicate the presence of the cyano group.
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is expected for the carbonyl group of the aromatic carboxylic acid.[8]
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) are expected for the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the acidic proton of the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The acidic proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in their unique chemical environments. The carbonyl carbon would resonate at a downfield chemical shift (around 165-175 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The cyano carbon would have a characteristic chemical shift in the range of 115-125 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode) would be observed at m/z corresponding to the molecular weight of 215.13. Fragmentation may involve the loss of the carboxylic acid group, the trifluoromethyl group, or the cyano group.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl and cyano groups.[9][10] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[11] The cyano group can act as a hydrogen bond acceptor and is a bioisostere for other functional groups. The carboxylic acid functionality allows for its ready incorporation into larger molecules through amide bond formation.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[3] Generally, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
This compound is a synthetically versatile building block with a unique combination of functional groups that make it highly attractive for applications in drug discovery and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet widely available in the public domain, this guide provides a solid framework based on established chemical principles and data from analogous compounds. The detailed experimental protocols included herein offer a clear path for researchers to generate the necessary data to support their specific applications. As research into fluorinated compounds continues to expand, a deeper understanding of the properties of molecules like this compound will undoubtedly pave the way for future innovations.
References
- 1. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 2. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 3. This compound | 942077-16-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 6. bipm.org [bipm.org]
- 7. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR [m.chemicalbook.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. nbinno.com [nbinno.com]
- 10. jelsciences.com [jelsciences.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for medicinal chemists. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its high electronegativity, metabolic stability, and lipophilicity can enhance binding affinity, improve membrane permeability, and block metabolic degradation pathways.[1][2] It is within this context that 3-Cyano-5-(trifluoromethyl)benzoic acid, a seemingly simple aromatic carboxylic acid, reveals its significance as a highly valuable and versatile building block for the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
This compound (CAS Number: 942077-16-9) is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a trifluoromethyl group arranged in a 1,3,5-substitution pattern on a benzene ring.[3][4][5] This unique arrangement of electron-withdrawing groups significantly influences the electronic nature of the aromatic ring and the reactivity of each functional group.
| Property | Value | Source |
| CAS Number | 942077-16-9 | [3] |
| Molecular Formula | C₉H₄F₃NO₂ | [3][4] |
| Molecular Weight | 215.13 g/mol | [3][4] |
| Physical Form | White to off-white solid/powder | [5] |
| Melting Point | Not experimentally determined in reviewed literature. Estimated to be >150 °C based on related structures such as 3,5-Bis(trifluoromethyl)benzoic acid (142-143 °C). | N/A |
| pKa | Not experimentally determined in reviewed literature. Estimated to be lower than benzoic acid (4.2) due to the presence of two strong electron-withdrawing groups. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in water.[6] | N/A |
| Storage | Store in a dry, sealed container at room temperature. | [5] |
Synthesis and Purification: A Protocol Rooted in Self-Validation
While this compound is commercially available from various suppliers,[7] an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or require analogues. A common and reliable method for the synthesis of aromatic carboxylic acids from their corresponding nitriles is through acid- or base-catalyzed hydrolysis.[8][9][10][11][12] The following protocol is a robust, self-validating system for the preparation and purification of this compound from its benzonitrile precursor.
Experimental Protocol: Hydrolysis of 3-Cyano-5-(trifluoromethyl)benzonitrile
This protocol is based on well-established hydrolysis methods for aromatic nitriles.[8][10][12]
Materials:
-
3-Cyano-5-(trifluoromethyl)benzonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyano-5-(trifluoromethyl)benzonitrile (1.0 eq).
-
Hydrolysis: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask. The reaction is exothermic and should be done in an ice bath with slow addition.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
A precipitate of the crude carboxylic acid should form.
-
Adjust the pH of the aqueous solution to be basic (pH > 10) with a sodium hydroxide solution to deprotonate the carboxylic acid and dissolve it as its sodium salt.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Separate the aqueous layer and then acidify it with a hydrochloric acid solution until the pH is acidic (pH < 2).
-
The this compound will precipitate out of the solution.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any residual inorganic salts.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dry the purified product under vacuum to obtain a white to off-white solid.
-
Causality Behind Experimental Choices:
-
Acid-catalyzed hydrolysis: The strong acidic conditions protonate the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Reflux: The elevated temperature provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.
-
Aqueous work-up with pH adjustment: This is a classic acid-base extraction technique. Basifying the solution deprotonates the carboxylic acid, making it water-soluble and allowing for the removal of non-acidic organic impurities. Subsequent acidification reprotonates the carboxylate, causing the desired product to precipitate.
-
Recrystallization: This purification technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures, allowing for the isolation of highly pure crystalline material.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 4. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 5. This compound | 942077-16-9 [sigmaaldrich.com]
- 6. bipm.org [bipm.org]
- 7. This compound (CAS No. 942077-16-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. How would you convert the following into benzoic acid? Benzonitrile [allen.in]
- 9. grokipedia.com [grokipedia.com]
- 10. quora.com [quora.com]
- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 12. Hydrolysis of benzonitrile gives [infinitylearn.com]
A Technical Guide to the Structural Elucidation of 3-Cyano-5-(trifluoromethyl)benzoic Acid
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Cyano-5-(trifluoromethyl)benzoic acid, a substituted aromatic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical procedures, but a logical and self-validating workflow rooted in fundamental spectroscopic principles. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach leads to an unambiguous structural confirmation.
Introduction: The Molecular Blueprint
This compound (Molecular Formula: C₉H₄F₃NO₂, Molecular Weight: 215.13 g/mol ) presents an interesting structural challenge due to the presence of three distinct functional groups on a benzene ring: a carboxylic acid, a cyano group, and a trifluoromethyl group.[1][2][3][4] The relative positions of these substituents are critical to the molecule's chemical reactivity and biological activity. Therefore, a rigorous and systematic approach to structure elucidation is paramount.
This guide will detail the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the identity and connectivity of this molecule.
The Elucidation Workflow: A Strategic Approach
The structure elucidation of an organic molecule is a puzzle where each piece of spectroscopic data provides a unique clue. Our strategy is to move from the general to the specific: first confirming the molecular weight and elemental composition, then identifying the functional groups present, and finally, piecing together the precise arrangement of atoms within the molecule.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Mass
Mass spectrometry is the initial and crucial step to determine the molecular weight of the compound and to gain early insights into its structure through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For a non-volatile compound like benzoic acid, derivatization to a more volatile ester may be necessary for GC-MS analysis.[5]
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Data & Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 215, corresponding to its molecular weight.[1][2][3][4] Key fragmentation patterns for benzoic acid derivatives often involve the loss of the hydroxyl group or the entire carboxyl group.[6]
| m/z Value (Predicted) | Fragment Lost | Identity of the Fragment Ion |
| 215 | - | [C₉H₄F₃NO₂]⁺ (Molecular Ion) |
| 198 | -OH | [C₉H₃F₃NO]⁺ |
| 170 | -COOH | [C₈H₃F₃N]⁺ |
| 145 | -CF₃ | [C₈H₄NO₂]⁺ |
| 120 | -CF₃, -CN | [C₇H₄O₂]⁺ |
| 102 | -COOH, -CN | [C₇H₃F₃]⁺ |
| 77 | -COOH, -CN, -CF₃ | [C₆H₅]⁺ (Benzene cation, a common fragment for benzene derivatives)[6] |
Infrared Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample. The attenuated beam is then directed to the detector.
-
Spectrum Generation: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).
Expected Data & Interpretation
The IR spectrum will provide a unique "fingerprint" of the molecule, with characteristic absorption bands confirming the presence of the carboxylic acid, cyano, and trifluoromethyl groups, as well as the aromatic ring.[7][8][9][10]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | Aromatic C-H stretch | Aromatic Ring[10][11] |
| ~2230 (sharp, intense) | C≡N stretch | Nitrile[12][13][14] |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1450-1600 | C=C in-ring stretch | Aromatic Ring[8][9][10][11] |
| 1100-1300 | C-F stretch | Trifluoromethyl |
| 690-900 | C-H out-of-plane bend | Aromatic Ring (Substitution Pattern)[8][9][10] |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.
-
Spectrum Generation: The data is Fourier-transformed to produce the NMR spectrum, which plots signal intensity against chemical shift (δ) in parts per million (ppm).
¹H NMR: Proton Environments
The ¹H NMR spectrum will reveal the number of different types of protons and their electronic environments. For this compound, we expect to see signals for the three aromatic protons and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the cyano and trifluoromethyl groups will deshield the aromatic protons, causing them to appear at a high chemical shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (at C2) | ~8.5 | Singlet (or narrow triplet) | 1H |
| Aromatic H (at C4) | ~8.3 | Singlet (or narrow triplet) | 1H |
| Aromatic H (at C6) | ~8.5 | Singlet (or narrow triplet) | 1H |
| Carboxylic Acid H | >12 (broad) | Singlet | 1H |
Note: The exact chemical shifts can vary depending on the solvent used. The multiplicity of the aromatic protons is predicted to be singlets due to the meta-positioning of the substituents, which would result in very small or no observable coupling.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~165 |
| Aromatic C-COOH | ~133 |
| Aromatic C-CN | ~135 |
| Aromatic C-CF₃ | ~132 (quartet due to C-F coupling) |
| Aromatic C-H | 125-135 |
| Nitrile (C≡N) | 115-120[13][14] |
| Trifluoromethyl (CF₃) | ~123 (quartet due to C-F coupling) |
¹⁹F NMR: The Fluorine Signature
¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.[15]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | Singlet |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Data Synthesis and Structural Confirmation
The combined data from MS, FTIR, and NMR provides a cohesive and self-validating picture of the molecule.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 3. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 4. PubChemLite - this compound (C9H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. azooptics.com [azooptics.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistryguide.com [organicchemistryguide.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
3-Cyano-5-(trifluoromethyl)benzoic acid molecular weight and formula
An In-Depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. This compound stands out as a pivotal building block for drug discovery professionals. Its unique trifunctional aromatic core—featuring a carboxylic acid, a cyano group, and a trifluoromethyl group—offers a versatile platform for synthesizing novel chemical entities.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to improve critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This is due to the high electronegativity of fluorine atoms and the stability of the C-F bond.[2] The cyano (-C≡N) and carboxylic acid (-COOH) moieties serve as versatile synthetic handles, enabling amide couplings, esterifications, and the construction of various heterocyclic systems. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The fundamental characteristics of this compound define its utility and handling requirements in a laboratory setting. These properties are summarized below.
| Property | Value | Reference |
| CAS Number | 942077-16-9 | [3][4] |
| Molecular Formula | C₉H₄F₃NO₂ | [3] |
| Molecular Weight | 215.13 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Commercially available at ≥95% | |
| Storage | Sealed in a dry place at room temperature | [3] |
| SMILES | O=C(O)C1=CC(C(F)(F)F)=CC(C#N)=C1 | |
| InChI Key | CILFQQDMSXNYDM-UHFFFAOYSA-N |
Proposed Synthesis and Purification
While multiple synthetic routes can be envisioned, a common and reliable approach for preparing substituted benzoic acids involves the hydrolysis of a corresponding nitrile precursor or the carboxylation of an organometallic intermediate. The following workflow illustrates a plausible synthesis starting from a commercially available di-substituted benzene.
Synthetic Workflow Diagram
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis
Causality: This protocol utilizes a Grignard reaction, a classic and robust method for forming carbon-carbon bonds. The choice of 1-bromo-3-cyano-5-(trifluoromethyl)benzene as a starting material is strategic; the bromine atom is selectively converted into the Grignard reagent, leaving the cyano and trifluoromethyl groups intact under anhydrous conditions. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.
-
Preparation: Under an inert nitrogen atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Grignard Initiation: Add anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of 1-bromo-3-cyano-5-(trifluoromethyl)benzene in anhydrous THF. Add a small portion of this solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubble formation and a gentle reflux.
-
Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight.
-
Workup and Isolation: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Causality: Recrystallization is chosen as the purification method because the product is a solid and is expected to have significantly different solubility in a given solvent system at high and low temperatures, allowing for the separation from soluble impurities.
-
Solvent Selection: Select a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) by testing the solubility of the crude product. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is essential. This serves as a self-validating system, where data from orthogonal methods (e.g., mass spectrometry and NMR) corroborate the structure and purity.
Caption: Self-validating workflow for chemical intermediate characterization.
Expected Spectroscopic Data
-
¹H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (e.g., multiplets or broad singlets) is expected.
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including those for the carboxylic acid, cyano, and trifluoromethyl groups, in addition to the six aromatic carbons.
-
¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
Mass Spectrometry (ESI-): The spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 214.01.[5]
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups and the beneficial properties conferred by the trifluoromethyl substituent.
-
Scaffold for Library Synthesis: The carboxylic acid allows for straightforward amide bond formation, enabling the rapid generation of libraries of diverse compounds for high-throughput screening. This approach was successfully used with the related 3-cyano-5-fluorobenzoic acid to develop negative allosteric modulators of the mGlu5 receptor.[6]
-
Enhanced Pharmacokinetics: The -CF₃ group is a bioisostere for groups like chlorine but offers superior metabolic stability.[2] Its inclusion can block metabolic hotspots, increase a drug's half-life, and improve membrane permeability due to enhanced lipophilicity.[1][2]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of both the -CF₃ and -CN groups lowers the pKa of the carboxylic acid, which can be crucial for tuning a molecule's interactions with biological targets or for optimizing its solubility and absorption profile.
Conceptual Application Workflow
Caption: Role of the scaffold in a typical drug discovery cascade.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a hazardous substance.[3]
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][9]
-
Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][11]
Conclusion
This compound is a quintessential example of a modern chemical building block that empowers drug discovery and development. Its well-defined structure, coupled with the distinct and advantageous properties of its three functional groups, provides a robust starting point for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the quest for new and improved medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. PubChemLite - this compound (C9H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 6. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 3-Cyano-5-(trifluoromethyl)benzoic Acid
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 3-Cyano-5-(trifluoromethyl)benzoic acid. This guide synthesizes predictive data based on established spectroscopic principles and data from analogous compounds, offering a robust framework for the analysis of this compound.
Introduction
This compound (C₉H₄F₃NO₂) is a substituted aromatic carboxylic acid with a molecular weight of 215.13 g/mol .[1] Its structure, featuring a carboxylic acid, a cyano group, and a trifluoromethyl group on a benzene ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including drug discovery and materials science. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both theoretical interpretation and practical experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The carboxylic acid, cyano, and trifluoromethyl groups are all electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field compared to benzene (7.3 ppm).
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | ~8.5 |
| H-4 | ~8.3 |
| H-6 | ~8.4 |
| COOH | >10 (broad) |
Rationale for Predictions: The prediction of chemical shifts for substituted benzenes can be estimated using substituent chemical shifts (SCS).[2][3][4] All three substituents on the ring are electron-withdrawing, leading to a general downfield shift of the aromatic protons. The proton at C-2 will be deshielded by the adjacent carboxylic acid group. The protons at C-4 and C-6 will also be significantly deshielded due to the cumulative electron-withdrawing effects of the substituents. The carboxylic acid proton signal is expected to be a broad singlet at a very low field, often above 10 ppm, due to hydrogen bonding.[5]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-COOH) | ~133 |
| C-2 | ~132 |
| C-3 (C-CN) | ~115 |
| C-4 | ~138 |
| C-5 (C-CF₃) | ~134 (quartet) |
| C-6 | ~131 |
| COOH | ~165 |
| CN | ~117 |
| CF₃ | ~123 (quartet) |
Rationale for Predictions: The chemical shifts of carbons in substituted benzenes are predictable based on substituent effects.[6][7][8][9] The carbons attached to the electron-withdrawing substituents (C-1, C-3, C-5) will have their chemical shifts significantly affected. The carbon of the trifluoromethyl group (C-5) and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms. The quaternary carbons (C-1, C-3, C-5) will likely show lower intensity peaks compared to the protonated carbons. The carboxylic acid carbon is expected in the 165-185 ppm range.[10]
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range.
| Predicted ¹⁹F NMR Data | |
| Fluorine | Predicted Chemical Shift (ppm) |
| CF₃ | ~ -63 |
Rationale for Predictions: The chemical shift of a trifluoromethyl group on a benzene ring is typically found in the range of -60 to -70 ppm relative to CFCl₃.[11] The electronic nature of the other substituents on the ring can influence this shift. The presence of other electron-withdrawing groups is expected to have a modest effect on the ¹⁹F chemical shift.
Experimental Protocol for NMR Data Acquisition
References
- 1. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 2. NMR chemical shift prediction of benzenes [stenutz.eu]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. bipm.org [bipm.org]
- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 3-Cyano-5-(trifluoromethyl)benzoic Acid
This guide provides a comprehensive overview of scientifically robust synthesis pathways for 3-Cyano-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for the synthesis of this important molecule.
Introduction
This compound (CAS No. 942077-16-9) is an aromatic carboxylic acid featuring both a cyano and a trifluoromethyl substituent.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates, making it a sought-after functional group in medicinal chemistry.[2] The cyano group is a versatile synthetic handle that can be further transformed into other functional groups such as amines, amides, and tetrazoles. This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of complex molecules. This guide will explore two primary synthetic pathways to this target molecule, each employing well-established and reliable chemical transformations.
Pathway 1: Synthesis from 3-Amino-5-(trifluoromethyl)benzonitrile via Sandmeyer Reaction and Hydrolysis
This pathway leverages the versatile Sandmeyer reaction to introduce the carboxylic acid functionality via a nitrile intermediate. The synthesis begins with the commercially available 3-amino-5-(trifluoromethyl)benzonitrile.
Conceptual Workflow for Pathway 1
References
key intermediates in 3-Cyano-5-(trifluoromethyl)benzoic acid synthesis
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Cyano-5-(trifluoromethyl)benzoic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a nitrile, and a trifluoromethyl group. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][4] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a detailed focus on the key intermediates, reaction mechanisms, and experimental protocols.
Synthetic Strategies and Core Intermediates
The synthesis of this compound can be approached through several strategic pathways. The most prevalent methods involve the sequential functionalization of a substituted benzene ring. Two of the most common and illustrative routes will be discussed in detail below.
Route A: Synthesis from 3-Bromo-5-(trifluoromethyl)aniline
This pathway is a versatile and widely employed method that commences with the commercially available 3-bromo-5-(trifluoromethyl)aniline. The core of this strategy involves the introduction of the cyano group via a Sandmeyer reaction, followed by the conversion of the bromo substituent to a carboxylic acid.
A [label="3-Bromo-5-(trifluoromethyl)aniline"]; B [label="Diazonium Salt Intermediate", fillcolor="#FBBC05"]; C [label="3-Bromo-5-(trifluoromethyl)benzonitrile", fillcolor="#FBBC05"]; D [label="this compound", fillcolor="#34A853"];
A -> B [label=" NaNO2, H2SO4 "]; B -> C [label=" CuCN, KCN "]; C -> D [label=" 1. Mg, THF\n2. CO2\n3. H3O+ "]; }
Figure 1: Synthetic pathway starting from 3-Bromo-5-(trifluoromethyl)aniline.The initial step in this synthetic sequence is the conversion of the primary aromatic amine of 3-bromo-5-(trifluoromethyl)aniline into a diazonium salt. This is a classic diazotization reaction, typically carried out in the presence of a nitrous acid source, such as sodium nitrite, and a strong mineral acid like sulfuric acid at low temperatures to ensure the stability of the diazonium salt.
Causality of Experimental Choices: The use of low temperatures (0-5 °C) is critical to prevent the premature decomposition of the highly reactive diazonium salt. The strong acid serves to protonate nitrous acid, generating the nitrosonium ion (NO+), which is the active electrophile in the reaction.
This is arguably the most crucial intermediate in this synthetic route.[5] The formation of 3-bromo-5-(trifluoromethyl)benzonitrile is achieved through a Sandmeyer reaction, a well-established method for the conversion of aryl diazonium salts to aryl halides or pseudohalides.[4][6][7] In this specific transformation, the diazonium salt is treated with a copper(I) cyanide salt.
Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][6] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of a diazo radical and copper(II) cyanide. The diazo radical then rapidly decomposes, releasing nitrogen gas and generating an aryl radical. This aryl radical subsequently reacts with the copper(II) cyanide to afford the desired aryl nitrile and regenerate the copper(I) catalyst.[8]
"Ar-N2+" -> "Ar•" [label=" + Cu(I)CN -> Ar-N2• + Cu(II)(CN)2 "]; "Ar-N2•" -> "Ar•" [label=" - N2 "]; "Ar•" -> "Ar-CN" [label=" + Cu(II)(CN)2 -> Ar-CN + Cu(I)CN "]; }
Figure 2: Simplified mechanism of the Sandmeyer cyanation reaction.The final step in this pathway is the conversion of the bromo group of 3-bromo-5-(trifluoromethyl)benzonitrile into a carboxylic acid. This is typically achieved through a Grignard reaction followed by carboxylation. The aryl bromide is first reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with carbon dioxide (either as a gas or in solid form as dry ice) to yield the magnesium salt of the carboxylic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, liberates the final product, this compound.[9][10]
Route B: Synthesis from 3-Amino-5-(trifluoromethyl)benzoic Acid
An alternative and more direct route utilizes the commercially available 3-amino-5-(trifluoromethyl)benzoic acid as the starting material.[11][12] This approach also leverages the Sandmeyer reaction to introduce the cyano group.
A [label="3-Amino-5-(trifluoromethyl)benzoic Acid"]; B [label="Diazonium Salt Intermediate", fillcolor="#FBBC05"]; C [label="this compound", fillcolor="#34A853"];
A -> B [label=" NaNO2, HCl "]; B -> C [label=" CuCN, KCN "]; }
Figure 3: Synthetic pathway starting from 3-Amino-5-(trifluoromethyl)benzoic acid.Similar to Route A, the first step is the diazotization of the primary aromatic amine. In this case, 3-amino-5-(trifluoromethyl)benzoic acid is treated with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt. The presence of the carboxylic acid group on the aromatic ring can influence the reaction conditions, but the fundamental chemistry remains the same.
The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to directly yield this compound. This route is more convergent than Route A, as it requires fewer synthetic steps. However, the choice of starting material and the overall yield and purity considerations will ultimately dictate the preferred synthetic strategy in a practical setting.
Detailed Experimental Protocols
The following protocols are illustrative examples based on established literature procedures.
Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile from 3-Bromo-5-(trifluoromethyl)aniline
-
Diazotization: To a stirred solution of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of sulfuric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and cooled to 0-5 °C. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure 3-bromo-5-(trifluoromethyl)benzonitrile.
Protocol 2: Synthesis of this compound from 3-Bromo-5-(trifluoromethyl)benzonitrile
-
Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.5 equivalents) under an inert atmosphere, a solution of 3-bromo-5-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating if necessary.
-
Carboxylation: The resulting Grignard reagent is cooled to -78 °C and then treated with an excess of crushed dry ice or by bubbling carbon dioxide gas through the solution. The reaction mixture is allowed to warm to room temperature.
-
Acidification and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by recrystallization.
Data Presentation: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Amino-5-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 | 141-146[12] |
| 3-Bromo-5-(trifluoromethyl)benzonitrile | C₈H₃BrF₃N | 250.01[5] | N/A |
| This compound | C₉H₄F₃NO₂ | 215.13[2] | N/A |
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic pathway is often dictated by the availability and cost of starting materials, as well as considerations of overall yield, purity, and scalability. The key intermediates, particularly the diazonium salts and 3-bromo-5-(trifluoromethyl)benzonitrile, are critical to the successful execution of these syntheses. A thorough understanding of the reaction mechanisms, such as the Sandmeyer reaction and Grignard reagent formation, is essential for optimizing reaction conditions and troubleshooting potential issues. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 3. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 10. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 11. Buy 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 [smolecule.com]
- 12. gneechem.com [gneechem.com]
The Strategic Role of Trifluoromethylated Benzoic Acids in Modern Chemistry: A Technical Guide
Abstract
Trifluoromethylated benzoic acids represent a pivotal class of building blocks in contemporary chemical research and development. The incorporation of the trifluoromethyl (-CF3) group onto a benzoic acid scaffold imparts a unique constellation of physicochemical properties, including enhanced lipophilicity, metabolic stability, and acidity. These characteristics have rendered them indispensable in the rational design of new pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage their potential.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but with a significantly larger van der Waals radius and a profound electron-withdrawing effect.[1] Its introduction into organic molecules can dramatically alter their biological activity and pharmacokinetic profiles.[1] When appended to a benzoic acid, the -CF3 group's strong inductive effect increases the acidity of the carboxylic acid, while its lipophilic nature can enhance membrane permeability and binding affinity to biological targets.[2][3] This guide will delve into the synthetic methodologies to access these compounds, their key physicochemical properties, and their applications as illustrated through prominent case studies.
Synthetic Strategies for Trifluoromethylated Benzoic Acids
The synthesis of trifluoromethylated benzoic acids can be broadly categorized into two approaches: the introduction of a trifluoromethyl group onto a pre-existing benzoic acid derivative, or the construction of the benzoic acid from a trifluoromethylated precursor.
Trifluoromethylation of Aromatic Rings
Direct trifluoromethylation of benzoic acids is challenging. However, related starting materials can be effectively trifluoromethylated. A common strategy involves the use of copper-mediated reactions with trifluoromethylating agents like trifluoromethyl iodide (CF3I) or the "Langlois reagent" (sodium triflinate, CF3SO2Na).
Synthesis from Trifluoromethylated Precursors
A more prevalent approach involves the synthesis from readily available trifluoromethylated building blocks.
A robust and widely used method is the Grignard carboxylation of trifluoromethylated bromobenzenes. This involves the formation of a Grignard reagent, which is then quenched with carbon dioxide to yield the corresponding carboxylic acid.[4]
Experimental Protocol: Synthesis of 3,5-bis(Trifluoromethyl)benzoic Acid via Grignard Reaction [4]
-
Grignard Formation: To a flask containing magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in THF. The reaction is initiated with gentle heating.
-
Carboxylation: Cool the resulting Grignard reagent to a low temperature (e.g., -20°C) and bubble in dry carbon dioxide gas until the reaction is complete.
-
Work-up: Quench the reaction with a strong acid, such as 2N HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., toluene), wash with water, and then extract into an aqueous base (e.g., 5% Na2CO3). Re-acidify the aqueous layer to precipitate the product. The solid is then filtered, washed, and dried.
Oxidation of the methyl or aldehyde group of a trifluoromethylated toluene or benzaldehyde, respectively, provides a direct route to the carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid.
Workflow for the Synthesis of Trifluoromethylated Benzoic Acids
Caption: Key synthetic routes to trifluoromethylated benzoic acids.
Physicochemical Properties
The position of the trifluoromethyl group on the benzoic acid ring significantly influences its electronic and steric properties.
Acidity (pKa)
The strongly electron-withdrawing trifluoromethyl group increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The effect is most pronounced when the -CF3 group is in the ortho or para position due to resonance and inductive effects.
Lipophilicity (logP)
The trifluoromethyl group is lipophilic, and its presence generally increases the octanol-water partition coefficient (logP) of the molecule. This property is crucial for enhancing the ability of drug candidates to cross biological membranes.
Table 1: Physicochemical Properties of Isomeric Trifluoromethylated Benzoic Acids
| Compound | pKa[5][6][7] | Calculated logP |
| Benzoic Acid | 4.20 | 1.87 |
| 2-(Trifluoromethyl)benzoic acid | 3.14 | 2.67 |
| 3-(Trifluoromethyl)benzoic acid | 3.71[7] | 2.86 |
| 4-(Trifluoromethyl)benzoic acid | 3.77 | 2.86 |
Calculated logP values are estimations and may vary from experimental values.
Spectroscopic Properties
-
NMR Spectroscopy: In ¹H NMR, the aromatic protons of trifluoromethylated benzoic acids typically appear as complex multiplets in the downfield region. In ¹⁹F NMR, the trifluoromethyl group gives a characteristic singlet.
-
IR Spectroscopy: The IR spectra show a characteristic broad O-H stretch of the carboxylic acid, along with a strong C=O stretch.
-
Mass Spectrometry: The molecular ion peak is readily observed, and fragmentation patterns can provide structural information.
Characteristic Reactions
Trifluoromethylated benzoic acids undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. The increased acidity can sometimes facilitate these reactions.
Esterification
Esterification can be achieved under standard conditions, for example, by reacting the acid with an alcohol in the presence of a catalytic amount of strong acid.
Amide Bond Formation
Amide coupling reactions are crucial in the synthesis of many pharmaceuticals. Trifluoromethylated benzoic acids can be coupled with amines using standard coupling reagents (e.g., DCC, EDC) or after conversion to the more reactive acyl chloride.[8]
Workflow for Amide Bond Formation
Caption: General workflow for the synthesis of amides from trifluoromethylated benzoic acids.
Applications in Drug Discovery and Agrochemicals
The unique properties of trifluoromethylated benzoic acids have led to their widespread use in the development of bioactive compounds.
Case Study: Celecoxib (Celebrex®)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9] A key step in its synthesis involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[9] The trifluoromethyl group is crucial for its selective binding to the COX-2 enzyme.[9]
Case Study: Niflumic Acid
Niflumic acid is another NSAID used to treat pain and inflammation.[10] It is a derivative of 2-aminonicotinic acid and contains a 3-(trifluoromethyl)phenylamino moiety.[11] The trifluoromethyl group contributes to its anti-inflammatory activity.[12]
Agrochemicals
Trifluoromethylated benzoic acids are also important intermediates in the synthesis of herbicides and pesticides. The trifluoromethyl group can enhance the efficacy and metabolic stability of the active ingredients.
Analytical Techniques
The analysis of trifluoromethylated benzoic acids and their derivatives is routinely performed using modern chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the quantification and purity assessment of these compounds.[13][14][15][16]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of more volatile derivatives, such as their methyl esters.
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive technique is employed for the trace analysis of these compounds in complex matrices, such as in food safety and environmental monitoring.
Conclusion
Trifluoromethylated benzoic acids are a versatile and powerful class of compounds in chemical synthesis. Their unique electronic and steric properties, conferred by the trifluoromethyl group, have established them as indispensable building blocks in the design and development of new pharmaceuticals and agrochemicals. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher aiming to harness their full potential in creating innovative and impactful molecules.
References
- 1. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 9. zenodo.org [zenodo.org]
- 10. Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. public.pensoft.net [public.pensoft.net]
- 13. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. irejournals.com [irejournals.com]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 3-Cyano-5-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of the untapped research potential of 3-Cyano-5-(trifluoromethyl)benzoic acid (CTBA), a highly functionalized aromatic scaffold. By dissecting its unique structural attributes—the electron-withdrawing trifluoromethyl and cyano groups, and the versatile carboxylic acid handle—we illuminate promising avenues for innovation in medicinal chemistry, materials science, and synthetic methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compelling molecule for next-generation discoveries. We present not only conceptual frameworks for its application but also detailed, actionable experimental protocols and workflows to catalyze immediate investigation.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of chemical innovation, the strategic selection of foundational scaffolds is paramount. This compound (CAS No: 942077-16-9) emerges as a molecule of significant interest due to the convergence of three powerful functional moieties on a single benzene ring. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates.[1][2][3] The cyano (-CN) group, a potent electron-withdrawing substituent, serves as a versatile synthetic handle for the construction of diverse heterocyclic systems and can participate in crucial binding interactions within biological targets.[4] Finally, the carboxylic acid (-COOH) functionality provides a readily modifiable anchor point for amide bond formation, esterification, and coordination to metal centers.
This guide will systematically unpack the potential of CTBA, moving from its fundamental synthesis to its application in cutting-edge research domains. We will explore its promise as a core scaffold for novel kinase inhibitors, a bespoke linker for advanced metal-organic frameworks (MOFs), and a building block for innovative organic electronic materials.
Foundational Synthesis of this compound
While a definitive, high-yielding synthesis of this compound is not extensively documented in peer-reviewed literature, its structure suggests several plausible and robust synthetic strategies. A retrosynthetic analysis points towards 3-bromo-5-(trifluoromethyl)benzonitrile as a key precursor, which is commercially available.
Proposed Synthetic Pathway
A logical and experimentally feasible approach involves a two-step sequence starting from 3-amino-5-(trifluoromethyl)benzonitrile, proceeding through a Sandmeyer reaction to introduce the cyano group, followed by hydrolysis of a precursor to unveil the carboxylic acid. A more direct route, however, would be the functionalization of a brominated precursor.
Diagram 1: Proposed Synthesis of this compound
Caption: A plausible synthetic route to the target molecule.
Detailed Experimental Protocol: Grignard Carboxylation
This protocol outlines the synthesis of this compound from 3-bromo-5-(trifluoromethyl)benzonitrile via a Grignard reaction followed by carboxylation.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzonitrile
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In a separate flask, dissolve 3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF.
-
Add a small portion of the benzonitrile solution to the magnesium turnings and gently heat to initiate the Grignard formation.
-
Once the reaction has started, add the remaining benzonitrile solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Carefully add crushed dry ice (an excess) to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature overnight with continuous stirring.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl with vigorous stirring until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Research Area 1: Medicinal Chemistry - A Scaffold for Novel Kinase Inhibitors
The unique electronic properties and steric profile of this compound make it an exceptional starting point for the design of novel kinase inhibitors.[5] The trifluoromethyl group can occupy hydrophobic pockets in the ATP-binding site, while the cyano group can act as a hydrogen bond acceptor. The carboxylic acid provides a convenient point for derivatization to introduce further binding motifs.
Rationale for Kinase Inhibitor Design
Many successful kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The cyano and carboxylic acid groups of CTBA can be readily converted into a variety of nitrogen-containing heterocycles. Furthermore, the carboxylic acid can be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies.
Diagram 2: Workflow for Kinase Inhibitor Development
Caption: A streamlined workflow for developing kinase inhibitors.
Experimental Protocol: Amide Library Synthesis
This protocol describes a parallel synthesis approach to generate a library of amides from this compound.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).
-
Prepare a stock solution of BOP in anhydrous DMF (e.g., 0.12 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.3 M).
-
Prepare individual stock solutions of each amine in anhydrous DMF (e.g., 0.1 M).
-
-
Reaction Setup (in a 96-well block):
-
To each well, add the this compound stock solution (100 µL, 1 eq).
-
Add the BOP stock solution (120 µL, 1.2 eq).
-
Add the DIPEA stock solution (300 µL, 3 eq).
-
Add the respective amine stock solution (100 µL, 1 eq) to each well.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Work-up and Analysis:
-
Quench the reactions by adding water to each well.
-
Extract the products using a suitable solvent (e.g., ethyl acetate).
-
Analyze the crude products by LC-MS to confirm product formation and purity.
-
Purify promising candidates by preparative HPLC.
-
Research Area 2: Materials Science - A Linker for Functional Metal-Organic Frameworks (MOFs)
The rigid structure and defined coordination vectors of this compound make it an excellent candidate for a linker in the design of novel Metal-Organic Frameworks (MOFs). The trifluoromethyl and cyano groups can be used to tune the pore environment and functionality of the resulting MOF.
Rationale for MOF Design
The carboxylic acid group of CTBA can coordinate with metal ions to form the nodes of the MOF structure. The trifluoromethyl groups can impart hydrophobicity to the pores, which could be advantageous for the selective adsorption of nonpolar gases. The cyano groups can remain uncoordinated and project into the pores, providing sites for post-synthetic modification or for specific interactions with guest molecules.
Diagram 3: Conceptual Design of a MOF with CTBA
Caption: A 2D representation of a MOF with CTBA linkers.
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol describes a general method for the solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture Preparation:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol) in DMF (5 mL).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in DMF (5 mL).
-
Combine the two solutions in the Teflon liner of the autoclave and mix thoroughly.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Activate the MOF by solvent exchange with a volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
-
-
Characterization:
-
Characterize the synthesized MOF using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption measurements (e.g., N2 at 77 K) to determine its structure, stability, and porosity.
-
Research Area 3: Organic Electronics - Building Blocks for Advanced Materials
The electron-withdrawing nature of both the cyano and trifluoromethyl groups suggests that derivatives of this compound could be valuable components in organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and non-fullerene acceptors in organic photovoltaics (OPVs).
Rationale for Application in Organic Electronics
The strong electron-withdrawing properties of the substituents on the CTBA core can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of derived materials, which is a key requirement for efficient electron transport in n-type semiconductors. The carboxylic acid can be used to anchor these molecules to surfaces or to incorporate them into larger conjugated systems.
Proposed Synthetic Target and Workflow
A potential synthetic target is a molecule where two CTBA units are linked to a central electron-rich core, creating a donor-acceptor-donor (D-A-D) type structure.
Diagram 4: Synthetic Strategy for an Organic Electronic Material
Caption: A synthetic workflow for a D-A-D type molecule.
Conclusion and Future Outlook
This compound is a molecule poised for significant impact across multiple scientific disciplines. Its unique combination of functional groups offers a rich playground for synthetic chemists to explore and innovate. The potential applications in medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors, are substantial. In materials science, its utility as a bespoke linker for creating functional MOFs and as a building block for advanced organic electronic materials is equally compelling. This guide has provided a foundational framework and actionable protocols to initiate research in these exciting areas. It is our anticipation that the scientific community will leverage the strategic advantages of this scaffold to drive the next wave of discoveries.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 3-Cyano-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique electronic and structural properties, conferred by the cyano and trifluoromethyl groups, make it a versatile scaffold for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in authoritative safety data and field-proven best practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data sheets, this compound is categorized under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
GHS Pictogram:
The trifluoromethyl and cyano moieties, while integral to its synthetic utility, also contribute to its hazardous properties. The electron-withdrawing nature of these groups can influence the acidity of the carboxylic acid and the overall reactivity of the molecule, necessitating careful handling.
Physical and Chemical Properties
While a comprehensive, experimentally verified dataset for this compound is not consistently available across all sources, the following information has been compiled from supplier data. It is crucial to consult the specific safety data sheet provided with your batch of the chemical for the most accurate information.
| Property | Value | Source |
| CAS Number | 942077-16-9 | [1][2] |
| Molecular Formula | C9H4F3NO2 | [2] |
| Molecular Weight | 215.13 g/mol | [2] |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported and should be determined from a batch-specific certificate of analysis or SDS.
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is through engineering controls. These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All weighing and manipulation of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[3]
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[3][5]
-
Body Protection: A lab coat should be worn to protect street clothes from contamination.[4]
-
Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[3][6]
Administrative Controls and Work Practices
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking, and at the end of the workday.[4]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][6]
-
Labeling: Ensure all containers of this compound are clearly labeled with its identity and associated hazards.
-
Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Caption: Hierarchy of controls for handling this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8] |
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Prevent the further spread of the solid material. Avoid generating dust.
-
Clean-up: Carefully sweep up the solid material and place it into a sealed, appropriately labeled container for disposal. Do not use water for clean-up unless the spill is very small and can be contained, as this may create a hazardous solution.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Personal Protection: Personnel involved in the clean-up must wear appropriate PPE as described in Section 3.2.
Caption: Workflow for responding to a spill of this compound.
Fire-Fighting Measures
While this compound is a solid and not highly flammable, it will burn if involved in a fire.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][6][9]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[4][6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[6][7]
Toxicological and Ecological Information
-
Toxicological Information: The primary toxicological concerns are irritation to the skin, eyes, and respiratory tract, and it is considered harmful if swallowed. To the best of current knowledge, the detailed chemical, physical, and toxicological properties have not been thoroughly investigated.[6] There is no evidence to suggest that this compound is carcinogenic.[6]
-
Ecological Information: Data on the environmental fate and ecotoxicity of this compound is limited. As a general precaution, it should not be allowed to enter drains or waterways.[9] The long-term effects on aquatic life have not been fully determined.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Containers: Collect all waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the general trash.[4]
-
Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific safety protocols outlined in this guide. By understanding its hazards, implementing appropriate controls, and being prepared for emergencies, researchers can minimize risks and continue to leverage this compound's potential in the advancement of science and medicine. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.
References
- 1. This compound | 942077-16-9 [sigmaaldrich.com]
- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aaronchem.com [aaronchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Cyano-5-(trifluoromethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
3-Cyano-5-(trifluoromethyl)benzoic acid is a valuable building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two potent electron-withdrawing groups—a nitrile (-CN) and a trifluoromethyl (-CF3)—meta to a carboxylic acid, imparts distinct physicochemical properties to molecules incorporating this scaffold. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates, while the cyano group can act as a versatile synthetic handle and a hydrogen bond acceptor.[1][2] This guide provides detailed application notes and robust protocols for the utilization of this compound in key synthetic transformations.
Core Applications and Synthetic Strategies
The primary utility of this compound lies in its carboxylic acid functionality, which can be readily transformed into a variety of other functional groups. The most common applications include:
-
Amide Bond Formation: Coupling with a diverse range of amines to generate novel benzamides, a common motif in biologically active compounds.
-
Esterification: Reaction with alcohols to produce corresponding esters, which can be final products or intermediates for further elaboration.
-
Palladium-Catalyzed Cross-Coupling: While the benzoic acid itself is not directly used in cross-coupling, its derivatives (e.g., corresponding anilines or aryl halides) are excellent substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to build molecular complexity.
Part 1: Amide Bond Formation - Synthesis of Bioactive Benzamides
The synthesis of amides from this compound is a cornerstone application, enabling the rapid generation of compound libraries for screening. The strong electron-withdrawing nature of the substituents can influence the reactivity of the carboxyl group and the properties of the resulting amide.
Protocol 1: Two-Step Amide Synthesis via Acyl Chloride
This is a classic and highly effective method that proceeds through the formation of a more reactive acyl chloride intermediate.
Step 1: Synthesis of 3-Cyano-5-(trifluoromethyl)benzoyl chloride
-
Rationale: Conversion of the carboxylic acid to the acyl chloride significantly enhances its electrophilicity, allowing for rapid and often high-yielding acylation of even weakly nucleophilic amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous toluene or DCM (approx. 5-10 mL per gram of benzoic acid).
-
Carefully add thionyl chloride (2.0-3.0 equiv) to the suspension.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive vapors.
-
The resulting crude 3-cyano-5-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.
-
Step 2: Amide Coupling with a Primary Amine (e.g., Aniline)
-
Rationale: The highly reactive acyl chloride readily reacts with primary amines to form the corresponding amide. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction.
-
Materials:
-
Crude 3-Cyano-5-(trifluoromethyl)benzoyl chloride
-
Primary amine (e.g., aniline) (1.0-1.2 equiv)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0-1.2 equiv) and TEA or DIPEA (1.5-2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 3-cyano-5-(trifluoromethyl)benzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Protocol 2: One-Pot Amide Synthesis using a Coupling Agent
This method avoids the isolation of the acyl chloride and is often preferred for its operational simplicity and milder conditions, making it suitable for sensitive substrates.
-
Rationale: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. HOBt and HATU are known to suppress side reactions and minimize racemization in chiral substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv) or HATU (1.2 equiv)
-
N,N-diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM or DMF.
-
Add the amine (1.1 equiv) and HOBt or HATU (1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM (if DMF was used, perform an aqueous workup with ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Acyl Chloride Method | Coupling Agent Method (EDC/HOBt) |
| Reactivity | Very high | High |
| Conditions | Harsher (reflux with SOCl₂) | Milder (often room temperature) |
| Substrate Scope | Broad | Very broad, good for sensitive substrates |
| Byproducts | SO₂, HCl | Water-soluble urea byproduct |
| Typical Yields | 80-95% | 75-90% |
Table 1: Comparison of Amide Synthesis Methods.
Caption: Workflows for amide synthesis from this compound.
Part 2: Esterification
Esterification is another fundamental transformation of this compound, often employed to modify solubility or as a protecting group strategy.
Protocol 3: Fischer Esterification with Methanol
-
Rationale: Fischer esterification is a classic acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (in this case, methanol, which can also serve as the solvent) drives the equilibrium towards the ester product. A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Materials:
-
This compound (1.0 equiv)
-
Anhydrous methanol (large excess, as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous methanol (20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst and any unreacted starting material. Be cautious of CO₂ evolution.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude methyl ester by column chromatography if necessary.
-
| Parameter | Fischer Esterification |
| Reagents | Alcohol (excess), Strong Acid Catalyst |
| Conditions | Reflux |
| Driving Force | Excess alcohol |
| Workup | Neutralization and extraction |
| Typical Yields | 70-90% |
Table 2: Key Parameters for Fischer Esterification.
Part 3: Application in Palladium-Catalyzed Cross-Coupling
While this compound is not a direct participant in cross-coupling reactions, it serves as a precursor to key substrates like the corresponding boronic acid or aryl halide derivatives.
Conceptual Application: Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] To utilize the 3-cyano-5-(trifluoromethyl)phenyl moiety in such a reaction, it would first need to be converted to either a boronic acid/ester or an aryl halide.
Workflow for Suzuki-Miyaura Coupling
Caption: Conceptual workflow for utilizing the scaffold in Suzuki-Miyaura coupling.
Representative Protocol 4: Suzuki-Miyaura Coupling with a Boronic Acid Derivative
This protocol outlines a general procedure for the coupling of an aryl bromide with (3-cyano-5-(trifluoromethyl)phenyl)boronic acid, which is commercially available.[4][5][6]
-
Materials:
-
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), (3-cyano-5-(trifluoromethyl)phenyl)boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the anhydrous, degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Component | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-110 °C |
Table 3: Typical Conditions for Suzuki-Miyaura Coupling.
Conclusion
This compound is a powerful and versatile building block for organic synthesis, particularly in the construction of novel compounds for pharmaceutical and materials science research. The protocols provided herein offer robust starting points for its application in amide synthesis, esterification, and as a precursor for cross-coupling reactions. The unique electronic properties conferred by the cyano and trifluoromethyl substituents make it an attractive scaffold for generating molecules with enhanced biological activity and improved pharmacokinetic profiles.
References
The Strategic Utility of 3-Cyano-5-(trifluoromethyl)benzoic Acid in the Synthesis of Novel Compounds: Application Notes and Protocols
Introduction: A Building Block of Strategic Importance
In the landscape of modern chemical synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of novel molecules with desired properties. 3-Cyano-5-(trifluoromethyl)benzoic acid has emerged as a particularly valuable scaffold in medicinal and materials chemistry. Its unique trifunctional aromatic core, featuring a carboxylic acid, a cyano group, and a trifluoromethyl group at the 1, 3, and 5 positions respectively, offers a versatile platform for the synthesis of a diverse array of complex molecules.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering increased metabolic stability, lipophilicity, and binding affinity in many biologically active compounds. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the reactivity of the benzoic acid, making it a robust substrate for various chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in the synthesis of novel benzamides and heterocyclic compounds.
Core Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 942077-16-9 | [1][2] |
| Molecular Formula | C₉H₄F₃NO₂ | [1] |
| Molecular Weight | 215.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and methanol. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Application I: Synthesis of N-Aryl-3-cyano-5-(trifluoromethyl)benzamides as Bioactive Scaffolds
The carboxylic acid moiety of this compound serves as an excellent handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals and other bioactive molecules. The resulting N-aryl-3-cyano-5-(trifluoromethyl)benzamides are valuable intermediates and can themselves exhibit interesting biological activities, for instance as kinase inhibitors.
Causality Behind Experimental Choices
The direct amidation of a carboxylic acid and an amine is a thermodynamically unfavorable process. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction. Common strategies involve the use of coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., HOBt or DMAP) or conversion of the carboxylic acid to a more reactive species like an acyl chloride. The choice of method depends on the substrate scope, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups.
The protocol detailed below utilizes thionyl chloride (SOCl₂) to convert the benzoic acid to its corresponding acyl chloride in situ. This is a robust and cost-effective method that generally proceeds with high efficiency. The subsequent reaction with an amine is typically rapid and high-yielding.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for the synthesis of N-Aryl-3-cyano-5-(trifluoromethyl)benzamides.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-3-cyano-5-(trifluoromethyl)benzamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
p-Anisidine (4-methoxyaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Activation of the Carboxylic Acid:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM (5 mL per mmol of benzoic acid) followed by the slow, dropwise addition of thionyl chloride (2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-cyano-5-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL per mmol of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-cyano-5-(trifluoromethyl)benzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(4-methoxyphenyl)-3-cyano-5-(trifluoromethyl)benzamide.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application II: Synthesis of Novel Quinazolinone Heterocycles
The strategic placement of the cyano and amide functionalities in the N-aryl-3-cyano-5-(trifluoromethyl)benzamide intermediates provides an excellent opportunity for subsequent intramolecular cyclization to form valuable heterocyclic scaffolds such as quinazolinones. Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.
Causality Behind Experimental Choices
The synthesis of quinazolinones from N-acylanthranilamides (or related precursors) typically involves a cyclocondensation reaction. This can be achieved under various conditions, including thermal, acid-catalyzed, or base-catalyzed methods. The choice of conditions depends on the specific substrate and the desired outcome. For the N-aryl-3-cyano-5-(trifluoromethyl)benzamide, the cyano group can be hydrolyzed to a primary amide, which can then participate in a cyclization reaction.
The protocol outlined below describes a conceptual pathway for the synthesis of a quinazolinone derivative. It involves the initial synthesis of an N-(2-aminophenyl)benzamide followed by a cyclization step.
Conceptual Experimental Workflow: Quinazolinone Formation
Caption: Conceptual workflow for the synthesis of a quinazolinone derivative.
Detailed Protocol: Synthesis of 2-(3-Cyano-5-(trifluoromethyl)phenyl)-3H-quinazolin-4-one
Part A: Synthesis of N-(2-aminophenyl)-3-cyano-5-(trifluoromethyl)benzamide
This intermediate is synthesized following the procedure outlined in Application I , using 1,2-phenylenediamine as the amine component. Careful control of stoichiometry (using a slight excess of the diamine and a shorter reaction time) may be necessary to favor mono-acylation. Purification by column chromatography will be crucial to isolate the desired mono-acylated product from unreacted starting materials and the di-acylated byproduct.
Part B: Intramolecular Cyclization to the Quinazolinone
Materials:
-
N-(2-aminophenyl)-3-cyano-5-(trifluoromethyl)benzamide
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Cyclization Reaction:
-
In a round-bottom flask, place N-(2-aminophenyl)-3-cyano-5-(trifluoromethyl)benzamide (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the benzamide).
-
Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC (a solvent system like ethyl acetate/methanol might be required).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
The solid precipitate is collected by vacuum filtration.
-
The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.
-
The collected solid is washed thoroughly with water and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure 2-(3-Cyano-5-(trifluoromethyl)phenyl)-3H-quinazolin-4-one.
-
Characterization: The final quinazolinone product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Future Perspectives and Applications
The strategic positioning of the cyano and trifluoromethyl groups on the benzamide and quinazolinone scaffolds synthesized from this compound opens up numerous avenues for further functionalization. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide range of derivatives with potentially enhanced biological activities. The trifluoromethyl group, with its strong electron-withdrawing properties, also influences the electronic landscape of the molecule, which can be exploited in the design of targeted therapies, such as kinase inhibitors, or in the development of novel organic materials.[3]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel compounds. Its unique substitution pattern allows for the straightforward synthesis of functionalized benzamides and complex heterocyclic systems like quinazolinones. The protocols detailed in this guide provide a solid foundation for researchers and scientists to explore the full potential of this remarkable scaffold in their drug discovery and materials science endeavors. The combination of the metabolically robust trifluoromethyl group and the synthetically versatile cyano and carboxylic acid functionalities ensures that this compound will continue to be a key player in the development of next-generation molecules.
References
Synthesis of 3-Cyano-5-(trifluoromethyl)benzoic Acid Derivatives: An Application Note for Advanced Research
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 3-Cyano-5-(trifluoromethyl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl and cyano groups.[1][2][3] This document outlines key synthetic strategies, including palladium-catalyzed cyanation and Sandmeyer reactions, offering insights into reaction mechanisms, optimization, and characterization. The protocols are designed for researchers, scientists, and professionals in drug development, aiming to facilitate the efficient and reproducible synthesis of these valuable molecular building blocks.
Introduction: The Significance of Trifluoromethylated Benzoic Acid Scaffolds
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design.[3][4] This is attributed to its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] When combined with a cyano (-CN) group, the resulting scaffold, this compound, becomes a versatile intermediate for the synthesis of a diverse range of bioactive compounds.[5][6][7] The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic properties of the aromatic ring, making it a valuable synthon for creating novel pharmaceuticals and advanced materials.[1]
This application note details robust and scalable protocols for the synthesis of this compound derivatives, focusing on practical laboratory execution and mechanistic understanding.
Synthetic Strategies: Pathways to this compound
The synthesis of the target scaffold can be approached through several strategic disconnections. The choice of starting material and the sequence of functional group installation are critical considerations for achieving high yields and purity. Two primary and effective routes are detailed below.
Route 1: Palladium-Catalyzed Cyanation of a Halogenated Precursor
A prevalent and highly efficient method for introducing a cyano group onto an aromatic ring is through palladium-catalyzed cross-coupling reactions.[8][9][10][11][12] This approach offers mild reaction conditions and excellent functional group tolerance. The general workflow for this route is illustrated below.
Caption: Palladium-catalyzed cyanation of a halogenated benzoic acid.
This strategy commences with a commercially available or readily synthesized halogenated precursor, such as 3-Bromo-5-(trifluoromethyl)benzoic acid. The key transformation is the substitution of the halogen with a cyano group using a suitable cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a phosphine ligand.[8][9][11]
Route 2: Sandmeyer Reaction from an Amino Precursor
The Sandmeyer reaction provides a classical yet reliable method for the introduction of a cyano group via a diazonium salt intermediate.[13][14][15][16] This route is particularly useful when the corresponding aniline derivative is more accessible than the haloaromatic compound.
Caption: Synthesis via the Sandmeyer reaction.
This pathway begins with the diazotization of 3-Amino-5-(trifluoromethyl)benzoic acid using sodium nitrite in an acidic medium to form an in situ diazonium salt. Subsequent treatment with a copper(I) cyanide salt facilitates the displacement of the diazonium group with a nitrile, yielding the desired product.[13][14]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound and a representative derivative.
Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-5-(trifluoromethyl)benzoic acid
Materials:
-
3-Bromo-5-(trifluoromethyl)benzoic acid
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Table 1: Reaction Parameters for Palladium-Catalyzed Cyanation
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective palladium(0) source for cross-coupling reactions. |
| Ligand | dppf | A bulky electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates reductive elimination. |
| Cyanide Source | Zn(CN)₂ | A relatively safe and effective cyanide source that minimizes catalyst poisoning.[8] |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures. |
| Temperature | 120 °C | Provides the necessary thermal energy to overcome the activation barrier of the reaction. |
Protocol 2: Synthesis of a Benzamide Derivative via Amide Coupling
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired benzamide derivative.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Palladium-Catalyzed Cyanation Mechanism
The catalytic cycle of the palladium-catalyzed cyanation is believed to proceed through a series of well-defined steps:
Caption: Catalytic cycle for palladium-catalyzed cyanation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The halide on the palladium complex is exchanged for a cyano group from the cyanide source.
-
Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired aryl nitrile product.[12]
Conclusion
The synthetic protocols and mechanistic discussions presented in this application note provide a solid foundation for researchers to confidently synthesize this compound and its derivatives. The choice between palladium-catalyzed cyanation and the Sandmeyer reaction will depend on the availability of starting materials and the specific requirements of the target molecule. These versatile building blocks will undoubtedly continue to play a crucial role in the discovery and development of new chemical entities with valuable applications in medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 6. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Cyano-5-(trifluoromethyl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
3-Cyano-5-(trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry, distinguished by the presence of two highly sought-after functional groups: a cyano moiety and a trifluoromethyl group. The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a compound's binding affinity to its biological target.[1] It often serves as a bioisostere for other chemical groups, such as a chlorine atom, due to their similar steric profiles.[1] The cyano group, a potent electron-withdrawing group, can participate in hydrogen bonding and dipole-dipole interactions within a receptor's active site, thereby fine-tuning the electronic properties and binding capabilities of the molecule. The strategic placement of these two groups on a benzoic acid scaffold creates a highly valuable starting material for the synthesis of novel therapeutic agents. This document provides an in-depth guide to the application of this compound, including its role in the development of enzyme inhibitors and receptor modulators, alongside detailed experimental protocols for its utilization.
Core Application: A Key Building Block for mGlu5 Negative Allosteric Modulators
A significant application of 3-cyano-5-substituted benzoic acids is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[2][3] mGlu5 NAMs are of considerable interest for the treatment of a range of central nervous system (CNS) disorders, including anxiety, pain, and addiction.[2] Research has demonstrated that the 3-cyano-5-fluorophenyl moiety is a common structural feature in a number of potent mGlu5 NAMs.[2]
While much of the published research has focused on the fluoro-analogue, the structure-activity relationship (SAR) studies strongly support the utility of the trifluoromethyl group at this position. In a series of 3-cyano-5-fluoro-N-arylbenzamides, the introduction of a trifluoromethyl group on the N-aryl portion of the molecule resulted in a potent antagonist.[2] This highlights the favorable properties conferred by the trifluoromethyl group in this chemical space and provides a strong rationale for the use of this compound as a direct replacement for its fluoro counterpart to generate novel and potentially improved mGlu5 NAMs. The primary synthetic route to these compounds is through the amide coupling of the benzoic acid with a suitable amine.[2]
Synthetic Protocol: Amide Coupling of this compound
The formation of a stable amide bond is the most common and direct method to incorporate the 3-cyano-5-(trifluoromethyl)benzoyl scaffold into a target molecule. The following protocol details a robust and widely applicable method using HATU as the coupling agent.
Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To this solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the desired amine (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 5% LiCl solution to remove residual DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Experimental Workflow Diagram:
Caption: Workflow for HATU-mediated amide synthesis.
Data Presentation: Representative Biological Activity
The following table provides representative data for the biological activity of N-aryl-3-cyano-5-(trifluoromethyl)benzamides as mGlu5 NAMs. The data is extrapolated from SAR studies of the analogous 3-cyano-5-fluoro series and serves to illustrate the potential of this scaffold.[2]
| Entry | Amine Coupling Partner | Representative IC₅₀ (nM) |
| 1 | 3-Chloroaniline | 543 ± 60 |
| 2 | 3-Cyanoaniline | 489 ± 70 |
| 3 | 3-Ethynylaniline | 331 ± 70 |
| 4 | 3-Ethylaniline | 4940 ± 1250 |
Note: The IC₅₀ values are for illustrative purposes and are based on the activity of analogous compounds where the 5-fluoro substituent is present on the benzoic acid ring.[2] Actual values for the 5-trifluoromethyl series would require experimental determination.
Mechanism of Action: Allosteric Modulation of mGlu5
The synthesized N-aryl-3-cyano-5-(trifluoromethyl)benzamides are designed to act as negative allosteric modulators of the mGlu5 receptor. This means they do not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but rather to a distinct allosteric site on the receptor.[2] Binding to this allosteric site induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to signal upon glutamate binding. This mode of action offers several potential advantages over competitive antagonists, including a higher degree of subtype selectivity and a "saturable" effect, which can lead to a better safety profile.
Signaling Pathway Diagram:
Caption: Allosteric modulation of the mGlu5 receptor signaling pathway.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a cyano and a trifluoromethyl group on a benzoic acid scaffold makes it an ideal starting material for the synthesis of a wide range of bioactive molecules, particularly mGlu5 negative allosteric modulators. The straightforward and efficient amide coupling protocols allow for the rapid generation of compound libraries for SAR studies. The continued exploration of this privileged scaffold is likely to yield novel drug candidates for a variety of therapeutic areas.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 3,5-Bis(trifluoromethyl)phenyl Moieties in the Development of Potent Substance P Antagonists
Abstract: The tachykinin Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), form a critical signaling system implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and chemotherapy-induced nausea and vomiting.[1][2][3] The development of small molecule NK1R antagonists has been a significant focus of medicinal chemistry, leading to clinically approved drugs. A recurrent and vital structural motif in many potent non-peptide NK1R antagonists is the 3,5-bis(trifluoromethyl)phenyl group. This document provides an in-depth guide on the strategic importance of this moiety, derived from precursors like 3-cyano-5-(trifluoromethyl)benzoic acid, and outlines detailed protocols for its incorporation into antagonist scaffolds and subsequent biological evaluation.
Part 1: The 3,5-Bis(trifluoromethyl)phenyl Moiety: A Privileged Pharmacophore for NK1R Antagonism
Introduction to the Substance P/NK1R System
Substance P, an undecapeptide neurotransmitter, is the preferred endogenous ligand for the G-protein coupled NK1 receptor.[1] Upon binding, it triggers a signaling cascade involved in neurogenic inflammation, smooth muscle contraction, and the transmission of pain signals in the central and peripheral nervous systems.[2] Consequently, blocking this interaction with an antagonist offers therapeutic potential for conditions ranging from depression and anxiety to emesis.[3][4][5]
Rationale for the 3,5-Bis(trifluoromethyl)phenyl Group
Early non-peptide antagonists established the importance of specific aromatic interactions with the NK1R. Structure-activity relationship (SAR) studies have consistently demonstrated that the 3,5-bis(trifluoromethyl)benzyl moiety is a critical pharmacophore for high-affinity NK1R binding.[6][7]
Causality behind its efficacy:
-
Lipophilicity and Membrane Penetration: The trifluoromethyl (CF₃) groups significantly increase the lipophilicity of the molecule. This is crucial for antagonists that need to cross the blood-brain barrier to act on central NK1 receptors.
-
Electronic Effects: The two strongly electron-withdrawing CF₃ groups create a unique electronic profile on the phenyl ring, influencing its interaction with complementary residues within the receptor's binding pocket.
-
Steric Bulk and Conformational Lock: The steric bulk of the CF₃ groups helps to orient the molecule correctly within the binding site and can induce a specific, high-affinity conformation. This "conformational lock" is thought to be essential for potent antagonism.[7] Molecular modeling studies suggest that the distance between the centroids of the aromatic rings in antagonists containing this group is critical for efficient interaction with the NK1R.[8]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes. This enhances the pharmacokinetic profile of the drug candidate, leading to a longer half-life.
The removal of these trifluoromethyl groups has been shown to result in a significant reduction in NK1R antagonist activity, underscoring their critical role in the pharmacophore.[6]
Synthetic Accessibility from Precursors like this compound
While direct protocols starting from this compound are specific to a custom synthesis plan, this precursor is a logical starting point for creating the key synthetic building blocks: 3,5-bis(trifluoromethyl)benzylamine and 3,5-bis(trifluoromethyl)benzyl bromide . The general synthetic logic involves the conversion of the benzoic acid's cyano and carboxylic acid groups to the functionalities required for these synthons. The diagram below outlines a conceptual synthetic pathway.
Caption: Conceptual workflow for generating key synthons from a benzoic acid precursor.
Part 2: Synthesis Protocols for NK1R Antagonists
The following protocols describe the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into both peptide-based and heterocyclic non-peptide antagonist scaffolds.
Protocol 1: Synthesis of a Peptide-Based Antagonist via Solution-Phase Coupling
This protocol describes the C-terminal esterification of a protected peptide with 3,5-bis(trifluoromethyl)benzyl bromide, a method adapted from bifunctional peptide synthesis.[6]
Objective: To synthesize H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-O-Bzl(3,5-diCF₃), a potent peptide-based NK1R antagonist.
Workflow Overview:
Caption: Workflow for synthesizing a peptide-based NK1R antagonist.
Step-by-Step Methodology:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the protected peptide sequence (Fmoc-Tyr(tBu)-d-Ala-Gly-Phe-Pro-Leu-Trp(Boc)) on a 2-chlorotrityl chloride resin.
-
Utilize standard Fmoc/tBu chemistry with HCTU as the coupling agent and 20% piperidine in DMF for Fmoc deprotection.[6]
-
Causality: The 2-chlorotrityl resin is chosen because it allows for mild cleavage conditions that leave side-chain protecting groups intact, which is essential for the subsequent solution-phase reaction.
-
-
Cleavage of Protected Peptide:
-
Treat the resin-bound peptide with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[6]
-
Neutralize the filtrate immediately with a base like diisopropylethylamine (DIEA).
-
Evaporate the solvent to yield the protected peptide with a free C-terminal carboxylic acid.
-
Self-Validation: Confirm the mass of the protected peptide using LC-MS to ensure complete cleavage without premature deprotection of side chains.
-
-
Solution-Phase Esterification:
-
Dissolve the protected peptide (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature.
-
Add 3,5-bis(trifluoromethyl)benzyl bromide (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC or LC-MS.[6]
-
Causality: Cesium carbonate forms a cesium carboxylate salt, which is highly nucleophilic and efficiently attacks the benzyl bromide, driving the esterification forward with minimal risk of racemization.
-
-
Global Deprotection:
-
Once the reaction is complete, evaporate the DMF.
-
Treat the residue with a cleavage cocktail (e.g., 82.5% TFA, 5% water, 5% thioanisole, 2.5% ethanedithiol, 5% phenol) for 1 hour.[6]
-
Causality: This strong acid cocktail simultaneously removes all side-chain protecting groups (Boc, tBu). The scavengers (thioanisole, ethanedithiol, phenol) are critical to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Self-Validation: Confirm the purity (>95%) by analytical HPLC and verify the final mass by ESI-MS.
-
Protocol 2: Synthesis of a Heterocyclic Antagonist via Amide Coupling
This protocol details the coupling of 3,5-bis(trifluoromethyl)benzylamine to a heterocyclic core, a common strategy for non-peptide antagonists.[8][9]
Objective: To synthesize an N-[3,5-bis(trifluoromethyl)benzyl] amide derivative of a core heterocycle.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve the heterocyclic core containing a carboxylic acid moiety (1.0 eq) in an anhydrous solvent like DCM or DMF.
-
Add a coupling agent such as BOP (1.1 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the active ester.
-
Causality: Pre-activation of the carboxylic acid is necessary to make it susceptible to nucleophilic attack by the amine. BOP and EDC/HOBt are standard peptide coupling reagents that generate highly reactive intermediates while minimizing side reactions and racemization.
-
-
Amide Bond Formation:
-
Add N-methyl-3,5-bis(trifluoromethyl)benzylamine (1.1 eq) and a non-nucleophilic base like DIEA (2.5 eq) to the reaction mixture.[8]
-
Stir the reaction at room temperature for 3-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Causality: The acidic wash removes excess amine and base. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Part 3: Biological Evaluation Protocols
After successful synthesis, the antagonist activity of the novel compounds must be quantified.
Protocol 3: In Vitro NK1R Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for the NK1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human NK1R.
-
Radioligand: [³H]-Substance P.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4.
-
Synthesized compounds and a known non-labeled antagonist (e.g., Aprepitant) as a positive control.
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine:
-
50 µL of cell membranes.
-
25 µL of [³H]-Substance P (at a final concentration near its Kₑ).
-
25 µL of test compound, buffer (for total binding), or excess non-labeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Termination and Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Aprepitant (Control) | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Test Compound 1 | 50.4 ± 5.1 | 22.4 ± 2.3 |
| Test Compound 2 | 3.6 ± 0.4 | 1.6 ± 0.2 |
Protocol 4: In Vivo Functional Antagonism Assay
Objective: To evaluate the in vivo efficacy of the synthesized antagonists in a capsaicin-induced plasma extravasation model in guinea pigs.[7]
Principle: Neurogenic inflammation, which involves the release of Substance P, can be induced by capsaicin. This leads to increased vascular permeability (plasma extravasation), which can be quantified. An effective NK1R antagonist will inhibit this process.
Procedure:
-
Animal Preparation: Anesthetize male guinea pigs.
-
Compound Administration: Administer the test compound either orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group receives only the vehicle.
-
Tracer Injection: After a set time (e.g., 60 min for p.o. dosing), inject Evans Blue dye (a plasma protein marker) intravenously.
-
Capsaicin Challenge: 5 minutes after the dye injection, administer capsaicin intravenously to induce plasma extravasation.
-
Sample Collection: 5 minutes after the capsaicin challenge, euthanize the animals and perfuse the circulatory system with saline. Dissect tissues of interest (e.g., trachea, bladder).
-
Quantification: Extract the Evans Blue dye from the tissues using formamide and measure its concentration spectrophotometrically at 620 nm.
-
Data Analysis:
-
Calculate the amount of extravasated dye per tissue weight.
-
Determine the percent inhibition of plasma extravasation for each dose group compared to the vehicle control.
-
Calculate the ED₅₀ value, which is the dose required to produce 50% inhibition.
-
Data Presentation:
| Compound | Route | ED₅₀ (mg/kg) |
| Antagonist 3a | p.o. | 0.27 |
| Antagonist 3b | p.o. | 0.20 |
| Antagonist 3f | p.o. | 0.25 |
Part 4: Conclusion and Future Directions
The 3,5-bis(trifluoromethyl)phenyl moiety remains a cornerstone in the design of high-affinity NK1 receptor antagonists. Its unique combination of steric, electronic, and metabolic properties makes it a privileged structure in modern medicinal chemistry. The protocols outlined here provide a comprehensive framework for synthesizing and evaluating novel antagonists built around this key pharmacophore. Future work may focus on incorporating this group into novel scaffolds, such as carbohydrate-based structures, to explore new chemical space and develop antagonists with unique properties, including potential applications in oncology.[1]
References
- 1. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antinociceptive role for substance P in acid-induced chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 3-Cyano-5-(trifluoromethyl)benzoic acid
Abstract
This application note provides detailed, field-proven protocols for the quantitative analysis of 3-Cyano-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We present optimized methods for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity applications. The methodologies herein are designed to be robust, reproducible, and readily adaptable for quality control, stability testing, and pharmacokinetic studies. The rationale behind critical experimental parameters is discussed in depth, grounding the protocols in established chromatographic theory and mass spectrometry principles.
Introduction: The Analytical Challenge
This compound is a structurally complex molecule featuring three distinct functional groups: a carboxylic acid, a cyano group, and a trifluoromethyl group. This unique combination presents specific challenges for chromatographic analysis. The acidic nature of the carboxyl group dictates the mobile phase pH to ensure proper retention and peak shape on a reversed-phase column. The strong electron-withdrawing properties of the cyano and trifluoromethyl groups influence the molecule's polarity and its interaction with the stationary phase. Furthermore, for LC-MS analysis, these functional groups can affect ionization efficiency and fragmentation patterns.
The accurate and precise quantification of this compound is paramount in drug development, where it may be a critical starting material or a process-related impurity. Therefore, the development of reliable analytical methods is not merely a procedural task but a cornerstone of ensuring final product quality and safety.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of effective method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₉H₄F₃NO₂[1][2] | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 215.13 g/mol [1][2] | Used for concentration calculations. |
| pKa | ~3.4 (Estimated)[3] | Crucial for selecting mobile phase pH to control ionization state. The pKa of the similar 3,5-Bis(trifluoromethyl)benzoic acid is predicted to be 3.34.[3] |
| UV λmax | ~254 nm (Estimated) | Guides the selection of the optimal wavelength for UV detection based on the aromatic structure.[4][5] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile)[6] | Informs the choice of sample diluent and mobile phase composition. |
HPLC Method for Quantification
This method is designed for routine quality control and purity assessments where high-throughput and robust performance are essential.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on its versatility and proven ability to retain and separate a wide range of moderately polar to nonpolar compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose. Acetonitrile, as the organic modifier, controls the elution strength. The addition of 0.1% formic acid is critical; it maintains the mobile phase pH well below the analyte's estimated pKa of ~3.4, ensuring that the carboxylic acid group remains in its neutral, protonated form. This is essential for consistent retention on the nonpolar C18 stationary phase and for achieving sharp, symmetrical peak shapes. A UV detector set at 254 nm is selected based on the expected absorbance of the substituted benzene ring system.[4]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: HPLC-UV workflow for the analysis of this compound.
LC-MS Method for High-Sensitivity Analysis
For applications requiring lower detection limits, such as impurity profiling or pharmacokinetic studies, LC-MS is the method of choice. This protocol leverages the sensitivity and selectivity of mass spectrometry.
Rationale for Method Design
The liquid chromatography portion of the method is similar to the HPLC-UV method to ensure a robust separation. The key difference lies in the detection. An electrospray ionization (ESI) source is chosen as it is well-suited for polar, ionizable molecules like carboxylic acids. Operating in negative ion mode is advantageous because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, leading to a strong and stable signal. A triple quadrupole mass spectrometer is utilized in Selected Ion Monitoring (SIM) mode for quantification, targeting the deprotonated molecular ion at m/z 214.01.[7] This provides excellent selectivity and minimizes interference from matrix components. For confirmation, a product ion scan can be performed to identify characteristic fragments.
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system equipped with an ESI source and a triple quadrupole mass analyzer.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 8 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 214.01 [M-H]⁻[7] |
Sample Preparation:
-
Prepare a stock solution of 100 µg/mL in 50:50 acetonitrile/water.
-
Perform serial dilutions to create calibration standards from 1 ng/mL to 500 ng/mL.
-
Filter all samples and standards through a 0.22 µm syringe filter prior to injection.
LC-MS Workflow Diagram
Caption: LC-MS workflow for sensitive analysis of this compound.
Method Validation and System Suitability
For both methods, a proper validation according to ICH Q2(R1) guidelines is required to ensure the reliability of the results. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
System Suitability: Before each analytical run, system suitability tests should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates (N): Should be > 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2%.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS method offers the high sensitivity required for trace-level analysis. The provided rationales for method development choices, along with the detailed protocols, offer a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. Adherence to proper method validation and system suitability criteria will ensure the generation of high-quality, defensible data.
References
- 1. This compound | 942077-16-9 [sigmaaldrich.com]
- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 3-cyano- [webbook.nist.gov]
- 6. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]
- 7. PubChemLite - this compound (C9H4F3NO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Derivatization of 3-Cyano-5-(trifluoromethyl)benzoic Acid
Abstract: This technical guide provides a comprehensive overview of the derivatization of 3-Cyano-5-(trifluoromethyl)benzoic acid, a versatile building block in modern medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a trifluoromethyl-substituted aromatic ring—offers a rich platform for diverse chemical modifications. This document details field-proven protocols for amide bond formation, esterification, and tetrazole synthesis, explaining the rationale behind these derivatizations for specific applications. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound (CAS 942077-16-9) is a synthetically valuable aromatic compound characterized by the chemical formula C₉H₄F₃NO₂ and a molecular weight of 215.13 g/mol .[1][2] Its significance in contemporary chemical synthesis stems from the strategic placement of its functional groups. The trifluoromethyl (-CF₃) group, a well-known bioisostere for chlorine, dramatically influences a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This makes it a highly sought-after moiety in pharmaceutical development.[4] The cyano (-C≡N) group and the carboxylic acid (-COOH) group provide orthogonal handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.
Derivatives of this benzoic acid have shown significant promise, particularly in the field of neuropharmacology as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5][6] This highlights the potential of this scaffold in generating novel therapeutic agents. This guide will provide detailed protocols for the most common and impactful derivatizations of this key intermediate.
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality is the most readily derivatized group on the this compound scaffold. Amide bond formation and esterification are the two principal transformations, each leading to compounds with distinct physicochemical properties and applications.
Amide Bond Formation: Accessing Bioactive Molecules
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[6] The resulting benzamides from this compound are key intermediates for a range of biologically active compounds.
This method is a widely used, reliable protocol for amide bond formation under mild conditions, making it suitable for a broad range of amine coupling partners.[7] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and racemization.[8]
Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.2 M.
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 equiv.) followed by HOBt (1.2 equiv.).
-
Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv.).
-
Activation: Add EDC hydrochloride (1.2 equiv.) portion-wise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Amide Derivatives
| Entry | Amine Partner | Product Name | Typical Yield |
| 1 | Aniline | N-phenyl-3-cyano-5-(trifluoromethyl)benzamide | 85-95% |
| 2 | Benzylamine | N-benzyl-3-cyano-5-(trifluoromethyl)benzamide | 88-96% |
| 3 | Morpholine | (3-cyano-5-(trifluoromethyl)phenyl)(morpholino)methanone | 90-98% |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-cyano-5-(trifluoromethyl)benzamide | 82-93% |
Visualization: EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
For less reactive amines or when EDC/HOBt coupling is inefficient, a two-step approach via an acyl chloride intermediate can be employed. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[9]
Experimental Protocol:
-
Step 1: Acyl Chloride Synthesis
-
Reaction Setup: In a fume hood, add this compound (1.0 equiv.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Reagent Addition: Add excess thionyl chloride (SOCl₂) (5-10 equiv.) and a catalytic amount of DMF (1-2 drops).
-
Reaction: Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases.
-
Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-cyano-5-(trifluoromethyl)benzoyl chloride is often used directly in the next step.
-
-
Step 2: Amination
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM or THF in a flask under an inert atmosphere.
-
Amine Addition: Cool the solution to 0 °C and add a solution of the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.1.1.
-
Esterification: Modulating Lipophilicity and Polarity
Esterification of the carboxylic acid group can be used to mask its polarity, which can be advantageous for prodrug strategies or for applications in materials science.
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] It is an equilibrium process, and to achieve high yields, it is typically performed using a large excess of the alcohol or by removing the water formed during the reaction.[4]
Experimental Protocol:
-
Reaction Setup: Place this compound (1.0 equiv.) and a large excess of the desired alcohol (e.g., methanol, ethanol; serving as both reactant and solvent) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralization and Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by washing with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.
Visualization: Fischer Esterification Workflow
Caption: General workflow for Fischer esterification.
Derivatization of the Cyano Group
The cyano group offers another avenue for derivatization, most notably through cycloaddition reactions to form heterocyclic structures.
Tetrazole Formation: A Carboxylic Acid Bioisostere
The 5-substituted 1H-tetrazole ring is widely recognized in medicinal chemistry as a bioisosteric replacement for a carboxylic acid.[11] It possesses a similar pKa and spatial arrangement but can offer advantages in terms of metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source to the nitrile is the most common method for its synthesis.[12][13]
This protocol describes the synthesis of the corresponding 5-substituted tetrazole using sodium azide, often in the presence of a Lewis acid or an ammonium salt.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the starting material, this compound or its ester/amide derivative (1.0 equiv.), sodium azide (NaN₃) (1.5-2.0 equiv.), and an additive such as ammonium chloride (NH₄Cl) (1.5-2.0 equiv.) or zinc bromide (ZnBr₂) (catalytic to stoichiometric amounts).
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 100-130 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS (note: the tetrazole product is significantly more polar than the starting nitrile).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of stirred, acidified water (e.g., 1 M HCl). Caution: Azides are toxic and potentially explosive. Hydrazoic acid (HN₃), which is volatile and highly toxic, can be formed during acidification. This step must be performed in a well-ventilated fume hood.
-
Isolation: The tetrazole product often precipitates from the acidic aqueous solution. Collect the solid by vacuum filtration. If it remains in solution, extract with an appropriate organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualization: Synthesis of a Tetrazole Derivative
Caption: Conversion of the cyano group to a tetrazole ring.
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide for amide formation, esterification, and tetrazole synthesis provide robust and reproducible methods for accessing these valuable compounds. The choice of derivatization strategy should be guided by the specific application and the desired physicochemical properties of the target molecule. Further exploration of reactions involving the aromatic ring, such as nucleophilic aromatic substitution or cross-coupling reactions, could unlock yet more novel chemical space and lead to the discovery of new functional molecules.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. byjus.com [byjus.com]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Cyano-5-(trifluoromethyl)benzoic Acid in Modern Fluorination Chemistry: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 3-Cyano-5-(trifluoromethyl)benzoic acid as a key substrate in advanced fluorination strategies. Moving beyond a simple recitation of procedural steps, this guide delves into the mechanistic underpinnings and practical considerations essential for leveraging this molecule in the synthesis of high-value fluorinated aromatics. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, ensuring both scientific integrity and practical applicability.
Introduction: The Unique Potential of this compound in Decarboxylative Fluorination
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorination techniques, decarboxylative fluorination has emerged as a powerful strategy, utilizing readily available carboxylic acids as precursors for carbon-fluorine bond formation.
This compound is a particularly noteworthy substrate for such transformations. Its aromatic ring is highly activated by two potent electron-withdrawing groups: a cyano (-CN) moiety and a trifluoromethyl (-CF3) group. This electronic characteristic is pivotal, as it significantly influences the reactivity of the carboxylic acid in decarboxylation reactions, particularly those proceeding via radical or organometallic intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 942077-16-9 | [1] |
| Molecular Formula | C₉H₄F₃NO₂ | [1] |
| Molecular Weight | 215.13 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry environment at room temperature. |
Mechanistic Principles: The Role of Electron-Withdrawing Groups in Facilitating C-F Bond Formation
The efficacy of this compound in decarboxylative fluorination is best understood by examining the underlying reaction mechanisms. Recent advancements have highlighted two primary pathways: copper-mediated ligand-to-metal charge transfer (LMCT) and photoredox catalysis.
Copper-Mediated Decarboxylative Fluorination via Ligand-to-Metal Charge Transfer (LMCT)
A groundbreaking approach for the decarboxylative fluorination of benzoic acids involves a photoinduced ligand-to-metal charge transfer (LMCT) process.[2][3][4][5] In this mechanism, the benzoic acid coordinates to a copper(II) salt. Upon irradiation with light (typically UV or visible light), an electron is transferred from the carboxylate ligand to the copper center, generating a highly reactive carboxyl radical and a copper(I) species. This carboxyl radical rapidly extrudes carbon dioxide to form an aryl radical. This aryl radical is then trapped by a fluoride source, often in the coordination sphere of a high-valent copper intermediate, to yield the desired aryl fluoride.
The presence of the electron-withdrawing cyano and trifluoromethyl groups on the aromatic ring of this compound is crucial. These groups stabilize the radical intermediate formed after decarboxylation, thereby facilitating the overall transformation.
Figure 1: Simplified workflow of copper-mediated decarboxylative fluorination via LMCT.
Photoredox-Catalyzed Decarboxylative Fluorination
An alternative and powerful strategy employs a photocatalyst, often an iridium or ruthenium complex, to initiate the decarboxylation process under visible light irradiation.[6][7] In a typical catalytic cycle, the excited state of the photocatalyst oxidizes the carboxylate to a carboxyl radical, which then undergoes decarboxylation to form an aryl radical. This aryl radical is subsequently trapped by a fluorine atom transfer reagent, such as Selectfluor®, to afford the fluorinated product.
The electron-deficient nature of the aromatic ring in this compound can enhance the rate of decarboxylation of the corresponding carboxyl radical, making it a suitable substrate for this methodology.
Figure 2: General photoredox catalytic cycle for decarboxylative fluorination.
Application Protocols: A Practical Guide to the Decarboxylative Fluorination of this compound
The following protocols are adapted from established methodologies for the decarboxylative fluorination of substituted benzoic acids and are presented here as a guide for the specific application to this compound.[2][3][4][5][6][7] Note: These are generalized procedures and may require optimization for specific experimental setups and scales.
Protocol 1: Copper-Mediated Photochemical Decarboxylative Fluorination
This protocol is based on the LMCT mechanism and is particularly relevant for the synthesis of ¹⁸F-labeled compounds for positron emission tomography (PET), but is also applicable for standard fluorination.[2][3][4][5]
Materials and Reagents:
-
This compound
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
[Cu(MeCN)₄]BF₄
-
Potassium fluoride (KF)
-
Acetonitrile (MeCN), anhydrous
-
Photoreactor equipped with 365 nm LEDs
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), Cu(OTf)₂ (2.5 equiv.), [Cu(MeCN)₄]BF₄ (2.5 equiv.), and KF (2.5 equiv.) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.025 M with respect to the benzoic acid).
-
Reaction Conditions: Seal the reaction vessel and place it in the photoreactor. Irradiate the mixture with 365 nm LEDs at room temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-cyano-3-fluoro-5-(trifluoromethyl)benzene.
Protocol 2: Visible-Light Photoredox-Catalyzed Decarboxylative Fluorination
This protocol utilizes a photocatalyst and a fluorine atom transfer reagent, offering a complementary approach to the copper-mediated method.[6][7]
Materials and Reagents:
-
This compound
-
fac-Ir(ppy)₃ or other suitable photocatalyst
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Acetonitrile/Water solvent mixture
-
Blue LED light source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the photocatalyst (e.g., 1-2 mol%), Selectfluor® (1.5 equiv.), and NaHCO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of acetonitrile and water (e.g., 3:1 v/v) to dissolve the reagents.
-
Reaction Conditions: Seal the vessel and irradiate with a blue LED light source at room temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography to isolate the fluorinated product.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or a fume hood.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound serves as a highly activated and versatile substrate for modern decarboxylative fluorination reactions. The strong electron-withdrawing nature of the cyano and trifluoromethyl groups facilitates C-F bond formation through mechanisms such as copper-mediated LMCT and photoredox catalysis. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel fluorinated aromatic compounds. As the demand for sophisticated fluorinated molecules in pharmaceuticals and materials science continues to grow, the strategic application of substrates like this compound will undoubtedly play a crucial role in advancing these fields.
References
- 1. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 2. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. research.vu.nl [research.vu.nl]
- 6. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Cyano-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, explaining the causality behind experimental choices to improve your yield and purity.
Section 1: Synthesis Pathway Overview
The synthesis of this compound (Target Compound 3 ) is typically achieved via a two-step process starting from 3-Amino-5-(trifluoromethyl)benzonitrile (1 ). The primary route involves:
-
Diazotization & Cyanation (Sandmeyer Reaction): Conversion of the aromatic amine (1 ) into a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst to yield 3,5-dicyanobenzotrifluoride (2 ).
-
Selective Hydrolysis: Hydrolysis of one of the two nitrile groups on compound 2 to the corresponding carboxylic acid, yielding the final product (3 ).
An alternative, though less common, starting point could be 3-Bromo-5-(trifluoromethyl)benzonitrile, which would undergo a cyanation reaction (e.g., Rosenmund-von Braun) followed by hydrolysis. However, this guide will focus on the more established Sandmeyer route.
Caption: Figure 1. General synthetic workflow.
Section 2: Troubleshooting the Sandmeyer Cyanation
The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring.[1] However, it is sensitive to reaction conditions, especially with electron-deficient substrates like those containing a trifluoromethyl group.
FAQs: Sandmeyer Reaction
Question 1: My yield of 3,5-dicyanobenzotrifluoride (2) is consistently low. What are the most likely causes?
Answer: Low yields in a Sandmeyer cyanation can typically be traced back to three critical areas: the diazotization step, the cyanide displacement step, or substrate-specific issues.
-
Inefficient Diazotization: The formation of the aryl diazonium salt is paramount.
-
Temperature Control: This step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. An uncontrolled exotherm can lead to the formation of phenolic byproducts.
-
Nitrous Acid Quality: Sodium nitrite (NaNO₂) should be of high purity and added slowly as a solution to prevent localized high concentrations of nitrous acid, which can decompose. The reaction is often monitored for excess nitrous acid using starch-iodide paper.
-
Acidity: Sufficient strong acid (e.g., HCl, H₂SO₄) is required to fully protonate the aniline and generate nitrous acid from NaNO₂.
-
-
Issues with Cyanide Displacement: The conversion of the diazonium salt to the nitrile is catalyzed by copper(I).[2]
-
Catalyst Activity: Copper(I) cyanide (CuCN) is notoriously sensitive to air and moisture, which can oxidize Cu(I) to the inactive Cu(II) state. Use fresh, high-purity CuCN or prepare it fresh.
-
Neutralization: The acidic diazonium salt solution must be carefully neutralized before or during addition to the cyanide solution. A pH that is too low will lead to the formation of toxic HCN gas and reduce the concentration of the active nucleophile (⁻CN). A pH that is too high can cause premature precipitation of copper hydroxides.
-
-
Substrate Reactivity: The strongly electron-withdrawing -CF₃ group makes the starting aniline less basic and can destabilize the resulting aryl radical intermediate in the Sandmeyer mechanism, potentially leading to more side reactions.[3]
Caption: Figure 2. Troubleshooting logic for low cyanation yield.
Question 2: I'm observing a significant, hard-to-remove impurity alongside my desired dinitrile product. What could it be?
Answer: The most common byproduct in a Sandmeyer reaction is the corresponding phenol, formed from the reaction of the diazonium salt with water.[1] In your case, this would be 3-cyano-5-(trifluoromethyl)phenol. This is especially prevalent if the reaction temperature rises or if the diazonium salt solution is allowed to stand for too long before being used.
Another possibility is the formation of biaryl compounds, which supports the radical mechanism of the reaction.[4] These are formed by the coupling of two aryl radicals. Careful control of temperature and rapid use of the diazonium salt are the best ways to minimize these impurities.
Table 1: Typical Reaction Conditions for Sandmeyer Cyanation
| Parameter | Condition | Rationale & Expert Tip |
|---|---|---|
| Diazotization Temp. | 0-5 °C | Prevents premature decomposition of the diazonium salt. Use an ice-salt bath for robust control. |
| Acid | HCl or H₂SO₄ | Ensures complete dissolution of the amine and generation of HNO₂. |
| Cyanide Source | CuCN / KCN | Cu(I) is the catalyst. KCN or NaCN ensures a sufficient concentration of nucleophilic cyanide ions. |
| Displacement Temp. | 20-50 °C (variable) | This step is often exothermic. A controlled, gentle warming may be needed to initiate and complete the reaction. |
| pH Control | Neutralize before/during addition | Crucial for preventing HCN gas formation and ensuring ⁻CN is the active nucleophile. Sodium bicarbonate or carbonate can be used. |
Section 3: Troubleshooting the Selective Hydrolysis
Hydrolysis of an aromatic nitrile to a carboxylic acid can be performed under acidic or basic conditions.[5] Given the presence of two nitrile groups and a strongly electron-withdrawing -CF₃ group, achieving selective and complete hydrolysis requires careful control. The -CF₃ group increases the electrophilicity of the nitrile carbons, making them more susceptible to nucleophilic attack.[6]
FAQs: Nitrile Hydrolysis
Question 1: My hydrolysis is very slow or incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue. The intermediate amide is often quite stable and requires forcing conditions to hydrolyze further to the carboxylic acid.
-
Under Acidic Conditions: The mechanism involves protonation of the nitrile, making it more electrophilic for attack by water.[7][8] To increase the rate, you can:
-
Increase Acid Concentration: Using a higher concentration of a strong acid like H₂SO₄ can accelerate the reaction.
-
Increase Temperature: Refluxing at a higher temperature is the most common method to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS to determine the necessary time.
-
-
Under Basic Conditions: The mechanism involves direct nucleophilic attack by the hydroxide ion.[9]
-
Increase Base Concentration: Higher concentrations of NaOH or KOH will increase the rate.
-
Increase Temperature: As with acidic hydrolysis, heating to reflux is typically necessary for full conversion to the carboxylate salt.
-
Co-solvents: Using a co-solvent like ethanol or methanol can improve the solubility of the organic substrate in the aqueous base, enhancing the reaction rate.[5]
-
Question 2: I am isolating the amide as the major product instead of the carboxylic acid. How do I favor the formation of the acid?
Answer: Isolating the amide means the hydrolysis has stopped at the intermediate stage. This happens under milder conditions. To proceed to the carboxylic acid, more vigorous conditions are required.[9]
-
Prolong Reaction Time: The hydrolysis of the amide is often slower than the hydrolysis of the nitrile. Simply extending the reflux time can often solve this issue.
-
Increase Temperature/Reagent Concentration: If extending the time is ineffective, increasing the temperature or the concentration of the acid/base will provide the energy needed to overcome the activation barrier for amide hydrolysis.
Table 2: Comparison of Hydrolysis Conditions
| Condition | Advantages | Disadvantages & Troubleshooting |
|---|---|---|
| Acidic (e.g., aq. H₂SO₄, reflux) | Direct isolation of the carboxylic acid product upon work-up. | Can be corrosive. The strongly electron-withdrawing -CF₃ group is generally stable to acid, but extremely harsh conditions could be a concern.[10] |
| Basic (e.g., aq. NaOH, reflux) | Often faster due to the stronger nucleophile (OH⁻). The product is a water-soluble carboxylate, which simplifies work-up. | Forms the carboxylate salt, requiring a separate acidification step to isolate the final product. The intermediate amide may be more easily isolated.[9] |
Caption: Figure 3. Troubleshooting flow for the hydrolysis step.
Section 4: Purification and Characterization
Question: I'm struggling with the final purification. What is an effective strategy?
Answer: A highly effective method for purifying aromatic carboxylic acids like this one is to use their acidic properties. An acid-base extraction is often sufficient to remove neutral or basic organic impurities.
A patented method for the closely related 3-trifluoromethylbenzoic acid provides an excellent template.[11]
-
Dissolve in Base: Dissolve the crude product in a dilute aqueous base (e.g., NaOH, Na₂CO₃). The desired carboxylic acid will deprotonate to form its water-soluble sodium salt.
-
Organic Wash: Wash the aqueous solution with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Neutral impurities (like any remaining dinitrile starting material or biaryl byproducts) will be extracted into the organic layer.
-
Acidify and Precipitate: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., HCl) until the pH is acidic (pH ~2). The desired this compound, being insoluble in acidic water, will precipitate out as a solid.
-
Isolate: The pure solid can then be collected by filtration, washed with cold water, and dried.
For very high purity, this can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).
Section 5: Example Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and small-scale trial runs.
Step 1: Sandmeyer Cyanation of 3-Amino-5-(trifluoromethyl)benzonitrile (1)
-
Diazotization: In a flask equipped with a mechanical stirrer and thermometer, dissolve 3-Amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper.
-
Cyanide Displacement: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 5-10 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature below 40 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) for 1-2 hours until gas evolution ceases.
-
Cool the mixture, and extract the product with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-Dicyanobenzotrifluoride (2 ).
Step 2: Selective Hydrolysis to this compound (3)
-
Combine the crude 3,5-Dicyanobenzotrifluoride (2 ) (1.0 eq) with a 6 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the intermediate amide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the dark aqueous solution with ethyl acetate to remove any unreacted starting material or neutral byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated HCl. A solid precipitate should form.
-
Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound (3 ).
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Cyano-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support resource for 3-Cyano-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will explore common purification challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed methods for purifying this compound, like many aromatic carboxylic acids, are recrystallization and acid-base extraction .[1] Recrystallization is a purification technique for solids that leverages differences in solubility between the target compound and its impurities at varying temperatures.[2][3] Acid-base extraction, on the other hand, is a liquid-liquid extraction method that separates acidic compounds from neutral or basic impurities by converting the carboxylic acid into its water-soluble salt form.[1][4] The choice between them depends on the nature and quantity of the impurities.
Q2: What are the likely impurities I might encounter in my crude sample?
Impurities can originate from starting materials, by-products, or subsequent degradation. For a compound like this compound, potential impurities could include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 3-bromo-5-(trifluoromethyl)benzonitrile.
-
Side-Reaction Products: Incomplete hydrolysis or side reactions during synthesis can lead to related aromatic compounds.
-
Neutral Organic Impurities: Non-acidic compounds carried through the synthesis.
-
Colored Impurities: Often larger, conjugated molecules that can be persistent even in small quantities.[5]
Q3: How do I choose the best purification strategy for my sample?
The optimal strategy depends on the purity of your crude material and the nature of the impurities. The following decision-making workflow can guide your choice.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but requires careful optimization. Below are solutions to common issues.
Q4: My compound isn't dissolving in the solvent, even when heated. What's wrong?
This indicates an improper solvent choice. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3][6]
-
Causality: The solvent's polarity and the compound's polarity are mismatched, or the solvent's boiling point is not high enough to provide sufficient solubility.
-
Solution:
-
Increase Solvent Polarity: If using a non-polar solvent like hexanes or toluene, try a more polar solvent like ethyl acetate or an alcohol/water mixture.
-
Use a Solvent Mixture: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at boiling, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then allow to cool. A 70:30 ethanol/water mixture is often a good starting point for moderately polar compounds.[7]
-
Ensure Sufficient Volume: Be sure you are adding enough solvent. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce your final yield.[5]
-
Q5: The compound "oiled out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to precipitate as a liquid.[8]
-
Causality: The boiling point of the solvent is too high, or the cooling process is too rapid, leading to a rapid decrease in solubility.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the same solvent (10-20% extra volume) to decrease the saturation level.[9] This ensures that the saturation point is reached at a lower temperature.
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with a beaker or paper towels can help.[6] Slow cooling is critical for the formation of a proper crystal lattice.[5]
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point.
-
Q6: I've cooled the solution, but no crystals have formed. What should I do?
Crystal formation requires nucleation, the initial process of crystal growth. Sometimes a supersaturated solution can be stable and resist crystallization.
-
Causality: The energy barrier for nucleation has not been overcome.
-
Solution (in order of application):
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][9] The microscopic imperfections in the glass provide nucleation sites.
-
Add a Seed Crystal: If available, add a tiny crystal from a previous batch. This provides a perfect template for further crystal growth.[9]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease solubility. Do this only after the solution has cooled to room temperature slowly.
-
Reduce Solvent Volume: If all else fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then repeat the slow cooling process.[9]
-
Q7: My final product has a poor yield. How can I improve recovery?
Low yield is often a consequence of using too much solvent or not allowing sufficient time for crystallization.
-
Causality: The compound remains dissolved in the mother liquor because either the volume of solvent was too large or the final cooling temperature was not low enough.
-
Solution:
-
Use the Minimum Hot Solvent: During the dissolution step, use only the minimum amount of boiling solvent required to fully dissolve the solid.[5]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[6]
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent to recover a second crop of crystals, which may be of slightly lower purity.
-
| Solvent System (Suggested Starting Points) | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Low | Good for aromatic compounds; may need a co-solvent. |
| Ethyl Acetate / Hexane | ~70-77 | Medium | A versatile mixture; dissolve in hot EtOAc, add hexanes. |
| Ethanol / Water | ~78-100 | High | Excellent for polar compounds; adjust ratio as needed.[7] |
| Acetic Acid / Water | ~100-118 | High | Useful for carboxylic acids, but can be hard to remove.[1] |
Troubleshooting Guide: Acid-Base Extraction
This technique is excellent for separating carboxylic acids from neutral impurities.
Q8: I'm seeing a thick emulsion at the interface of the organic and aqueous layers. How do I break it?
Emulsions are stable mixtures of immiscible liquids that are difficult to separate.
-
Causality: Vigorous shaking or the presence of fine particulate matter can stabilize emulsions.
-
Solution:
-
Let it Stand: Often, time is all that is needed. Let the separatory funnel sit undisturbed for 10-30 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, helping to force the separation of the layers.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Q9: My yield is very low after re-precipitating the acid from the aqueous layer. What happened?
A low yield after acidification points to incomplete extraction or incomplete precipitation.
-
Causality: The pH was not sufficiently basic during extraction or not sufficiently acidic during precipitation.
-
Solution:
-
Check the pH: When extracting with a base (e.g., NaOH solution), ensure the aqueous layer's pH is at least 2 units above the pKa of the carboxylic acid (typically pH > 8-9). This ensures complete conversion to the water-soluble carboxylate salt.[1]
-
Ensure Complete Precipitation: When re-precipitating with a strong acid (e.g., HCl), add the acid until the solution is strongly acidic (pH < 2), and no more precipitate forms.[10] Use litmus or pH paper to confirm.
-
Cool the Solution: After acidification, cool the mixture in an ice bath to minimize the solubility of the precipitated acid in water, thereby maximizing recovery.[10]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
Protocol 2: Purification by Acid-Base Extraction
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: Synthesis of 3-Cyano-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to reaction specificity, impurity profiles, and purification. This guide will focus on the two most common synthetic routes, providing in-depth troubleshooting advice and answers to frequently asked questions.
The primary synthetic pathways involve:
-
Route A: Hydrolysis of a Nitrile Precursor. This route typically starts with the hydrolysis of 3-bromo-5-(trifluoromethyl)benzonitrile.
-
Route B: Cyanation of a Benzoic Acid Precursor. This involves the cyanation of 3-bromo-5-(trifluoromethyl)benzoic acid.
This guide will dissect each stage of these processes, highlighting critical parameters and potential pitfalls.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.
Route A: Synthesis via Hydrolysis of 3-bromo-5-(trifluoromethyl)benzonitrile
Q1: My hydrolysis reaction is incomplete. TLC and NMR analysis show a significant amount of a major byproduct alongside my desired carboxylic acid. What is this byproduct and how can I improve the conversion?
A1: The most common byproduct in the hydrolysis of an aromatic nitrile is the corresponding amide, in this case, 3-Cyano-5-(trifluoromethyl)benzamide . Nitrile hydrolysis is a two-step process, proceeding through an amide intermediate.[1][2][3] Incomplete hydrolysis occurs when the reaction conditions are not sufficient to drive the second step—the hydrolysis of the amide to the carboxylic acid.
Causality and Solution:
-
Insufficient Reaction Time or Temperature: Amide hydrolysis is often slower than the initial hydration of the nitrile.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC until the amide spot is no longer visible.
-
-
Inadequate Concentration of Acid or Base: The concentration of the hydrolyzing agent (e.g., HCl, H₂SO₄, or NaOH) is critical.
-
Solution (Acid Hydrolysis): Use a more concentrated acid or increase the number of equivalents. Refluxing with 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water is often effective.
-
Solution (Alkaline Hydrolysis): Increase the concentration of the base (e.g., 20-40% aqueous NaOH) and ensure a sufficiently high temperature (reflux).[1][4] Remember that alkaline hydrolysis will yield the carboxylate salt, which must be acidified in a separate workup step to obtain the final product.[1][4]
-
Q2: After acidic hydrolysis and workup, my final product is contaminated with inorganic salts. How can I avoid this and purify my product?
A2: This is a common issue, especially after neutralizing a basic reaction mixture with acid or salting out the product.
Causality and Solution:
-
Salt Formation During Workup: During the workup of an alkaline hydrolysis, the addition of acid to protonate the carboxylate salt also forms a significant amount of inorganic salt (e.g., NaCl if using NaOH and HCl). The desired product may co-precipitate with this salt.
-
Solution 1 (Extraction): After acidification, ensure the product is fully dissolved in a suitable organic solvent (like ethyl acetate or dichloromethane). The inorganic salts will remain in the aqueous layer. Perform multiple extractions to maximize recovery.
-
Solution 2 (Washing): If the product has been isolated as a solid, it can often be purified by washing with cold water to dissolve the inorganic salts. This is effective if the carboxylic acid has low water solubility.
-
Solution 3 (Recrystallization): Recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) is a highly effective method for removing residual inorganic salts.
-
Route B: Synthesis via Cyanation of 3-bromo-5-(trifluoromethyl)benzoic acid
Q3: My cyanation reaction (Rosenmund-von Braun) using CuCN has a low yield, and I am recovering a lot of my starting material, 3-bromo-5-(trifluoromethyl)benzoic acid. What is going wrong?
A3: The Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace an aryl halide, is notoriously sensitive to reaction conditions.[5][6] Several factors can lead to low conversion.
Causality and Solution:
-
Reaction Temperature: This reaction requires high temperatures, often in the range of 150-200 °C.[5][6]
-
Solution: Ensure your reaction temperature is adequate. Using a high-boiling polar aprotic solvent like DMF, NMP, or DMSO is necessary.
-
-
Purity of Reagents and Solvent: Water can interfere with the reaction. The quality of the CuCN is also critical.
-
Solution: Use anhydrous solvent and ensure your CuCN is of high purity and free from oxidation (it should be a beige powder, not green).[6]
-
-
Activation of the Aryl Bromide: The presence of the electron-withdrawing carboxylic acid group can deactivate the aromatic ring towards nucleophilic substitution.
-
Solution: Consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the cyanation reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
-
Palladium-Catalyzed Alternative: Modern palladium-catalyzed cyanation methods are often more reliable and proceed under milder conditions than the traditional Rosenmund-von Braun reaction.
Q4: The workup of my CuCN reaction is difficult, and I suspect my product is contaminated with copper. How can I effectively remove copper residues?
A4: Copper contamination is a frequent problem in these reactions. The workup is crucial for obtaining a pure product.
Causality and Solution:
-
Formation of Copper Complexes: The product and residual cyanide can form stable complexes with copper, making them difficult to remove.
-
Solution: A common and effective workup involves quenching the reaction mixture in an aqueous solution of a strong complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride (FeCl₃) and HCl.[6] This will sequester the copper ions in the aqueous phase. The product can then be extracted into an organic solvent. Multiple washes of the organic layer with the complexing solution may be necessary.
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I should expect in my final this compound product?
A: The impurity profile depends heavily on the synthetic route. The table below summarizes the most common impurities.
| Impurity Name | Structure | Origin | How to Detect |
| 3-bromo-5-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | Unreacted starting material (Route B) | LC-MS, ¹H NMR |
| 3-bromo-5-(trifluoromethyl)benzonitrile | C₈H₃BrF₃N | Unreacted starting material (Route A) | GC-MS, ¹H NMR |
| 3-Cyano-5-(trifluoromethyl)benzamide | C₉H₅F₃N₂O | Incomplete hydrolysis of the nitrile (Route A) | LC-MS, ¹H NMR, IR (amide C=O stretch) |
| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Decyanation or debromination side reaction | LC-MS, ¹H NMR |
Q: Can the trifluoromethyl group be a source of impurities?
A: While the trifluoromethyl group is generally very stable, harsh reaction conditions could potentially lead to side reactions. However, impurities related to the CF₃ group are less common than those arising from incomplete conversion of the bromo or cyano functionalities. Decarboxylation is a potential side reaction for some benzoic acids under harsh conditions, but the electron-withdrawing nature of the CF₃ and CN groups makes this less likely for the target molecule.[9][10][11]
Q: What is the best way to purify the final product?
A: The optimal purification method depends on the nature and quantity of the impurities.
-
Extraction: A standard acidic or basic aqueous workup can remove many impurities. For example, dissolving the crude product in an organic solvent and washing with a dilute base will extract the acidic product into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified and the pure product extracted.
-
Recrystallization: This is a very effective method for removing minor impurities, especially isomers and starting materials. A variety of solvents can be tested, including toluene, ethyl acetate/hexane, or ethanol/water mixtures.
-
Column Chromatography: While effective, this is often reserved for small-scale synthesis or when recrystallization fails to provide the desired purity.[12][13]
Process Visualization
The following diagrams illustrate the key reaction pathways and the points at which common impurities are formed.
Impurity Formation in Route A (Hydrolysis)
Caption: Formation of key impurities during the hydrolysis route.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 3-Cyano-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 3-Cyano-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this highly functionalized building block. The unique electronic properties of this molecule, stemming from two potent electron-withdrawing groups, present specific challenges and opportunities in synthesis. This document provides a framework for diagnosing and resolving common experimental failures.
Introduction: Understanding the Reactivity of this compound
This compound (CAS 942077-16-9) is an aromatic carboxylic acid distinguished by the presence of a cyano (-CN) and a trifluoromethyl (-CF₃) group at the meta positions relative to the carboxyl group.[1][2] These two substituents are powerfully electron-withdrawing, which profoundly influences the molecule's reactivity:
-
Increased Acidity: The electron-withdrawing groups stabilize the conjugate base (carboxylate anion), making the carboxylic acid significantly more acidic than unsubstituted benzoic acid (pKa ≈ 4.2).[3][4] The pKa is expected to be closer to that of 3,5-bis(trifluoromethyl)benzoic acid (pKa ≈ 3.34), making it a relatively strong organic acid.[5] This has major implications for amine-based reactions.
-
Activated Carboxyl Group: The inductive effect of the -CN and -CF₃ groups makes the carboxyl carbon more electrophilic.[6][7] This can facilitate nucleophilic attack, but may also affect the stability of activated intermediates.
This guide will focus primarily on the most common transformations: amide bond formation and esterification.
Troubleshooting Guide: Common Reaction Failures
Section 1: Amide Coupling Reactions
Amide bond formation is the most frequent application for this reagent. Failures often trace back to improper activation, competing acid-base chemistry, or suboptimal reaction conditions.
This is the most common failure mode. A systematic diagnosis is essential.
}
In-Depth Analysis of Causes & Solutions:
-
Cause 1: Ineffective Carboxylic Acid Activation.
-
Expertise & Experience: While the carboxyl group is electronically activated, it still requires conversion to a better leaving group for the amine to attack.[8] The choice of coupling reagent is critical. For challenging or precious substrates, high-performance uronium/aminium salts are recommended.[9]
-
Trustworthiness: Always use fresh, high-purity coupling reagents and strictly anhydrous solvents. Moisture will rapidly hydrolyze the activated acid intermediate, returning it to the starting material.[9]
-
-
Cause 2: Competing Acid-Base Reaction (Amine Protonation).
-
Expertise & Experience: This is a highly probable cause of failure. Given the low pKa of this compound, it will readily protonate most amine substrates, rendering the amine non-nucleophilic.[10] This acid-base reaction is often faster than the activation of the carboxylic acid.
-
Trustworthiness: To circumvent this, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine must be added. It is crucial to add the base to the activated acid before adding the amine. A common mistake is to mix the acid and amine first, which immediately forms the unreactive salt.
-
-
Cause 3: Solubility Issues.
-
Expertise & Experience: The starting acid is a solid.[2] Inadequate solubility of any reaction component will prevent the reaction from proceeding.
-
Trustworthiness: While generally soluble in polar aprotic solvents like DMF, DCM, and THF, check the solubility of your specific amine and the resulting amide product. If the product precipitates as it forms, it can coat the starting material and halt the reaction. Consider switching to a solvent with better solubilizing properties for all components, like NMP or DMA if necessary.
-
Table 1: Recommended Coupling Reagents & Conditions for Amide Formation
| Coupling Reagent | Class | Additive (Optional) | Base (Equivalents) | Key Advantages & Considerations |
| HATU | Uronium Salt | None required | DIPEA (2-3 eq.) | Fast, efficient, low racemization. The gold standard for difficult couplings.[9] |
| HBTU/TBTU | Uronium Salt | HOBt (1 eq.) | DIPEA (2-3 eq.) | Very effective, but can form guanidinium byproduct if amine is added first. |
| COMU | Uronium Salt | None required | DIPEA (2-3 eq.) | Safer alternative to benzotriazole-based reagents (like HBTU) with comparable efficiency.[9] |
| EDC | Carbodiimide | HOBt or OxymaPure (1 eq.) | DIPEA (1-2 eq.) | Cost-effective. Byproduct (EDU) is water-soluble, simplifying workup. Requires an additive for efficiency.[9] |
| T3P® | Phosphonic Anhydride | None required | Pyridine or DIPEA (3-4 eq.) | Broadly applicable, byproducts are water-soluble. Excellent for reducing side reactions.[11] |
Section 2: Esterification Reactions
Esterification of this compound can be accomplished through several methods, each with its own pitfalls.
-
Cause: Incomplete reaction due to equilibrium.
-
Expertise & Experience: Fischer esterification is an equilibrium-driven process. To drive it to completion, water, a byproduct, must be removed.
-
Trustworthiness: Use a large excess of the alcohol (if it is inexpensive and can serve as the solvent) or employ a Dean-Stark apparatus to physically remove water as it forms.
-
-
Cause 1: Insufficient Nucleophilic Catalyst.
-
Expertise & Experience: In this reaction, DCC activates the carboxylic acid, which is then intercepted by a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP), to form a highly reactive acylpyridinium intermediate. The alcohol then reacts with this intermediate.
-
Trustworthiness: Ensure you are using a catalytic amount (5-10 mol%) of DMAP or a similar catalyst. Without it, the reaction is extremely slow.
-
-
Cause 2: Steric Hindrance.
-
Expertise & Experience: If the alcohol is sterically bulky (e.g., a secondary or tertiary alcohol), the reaction rate will be significantly slower.
-
Trustworthiness: For hindered alcohols, increase the reaction temperature and time. If the reaction still fails, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then reacting it with the alcohol in the presence of a base like pyridine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for reactions with this compound?
A: The choice is reaction-dependent. For amide couplings, anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are standard.[9] DMF is often preferred for its excellent solvating properties, but can be difficult to remove. For esterifications, the alcohol reactant itself can sometimes be used as the solvent, or non-polar solvents like toluene are used with a Dean-Stark trap.[12]
Q2: How should I purify my final product?
A: Purification typically involves an aqueous workup followed by column chromatography. During workup, be mindful of your product's properties.[13] If your product is basic, avoid strong acid washes. If it is acidic, avoid strong base washes. If an emulsion forms during extraction, adding brine can help break it.[13]
Q3: Can the -CN or -CF₃ groups interfere with my reaction?
A: Under standard amide coupling and esterification conditions, both groups are highly stable and non-reactive. The trifluoromethyl group is exceptionally robust.[6] The cyano group can be hydrolyzed to an amide or carboxylic acid under very harsh acidic or basic conditions, typically requiring high temperatures and prolonged reaction times, which are not employed in these couplings.
Q4: My reaction is clean by TLC, but my isolated yield is very low. What happened?
A: This often points to issues with the workup or purification.[14]
-
Aqueous Solubility: Your product might have partial solubility in the aqueous layer, especially if it forms a salt. Back-extract all aqueous washes with your organic solvent to recover any dissolved product.[14]
-
Volatility: If your product has a low molecular weight, it may be volatile and could be lost during solvent removal on a rotary evaporator.[14]
-
Adsorption: The product may have strongly adsorbed to silica gel during column chromatography or to drying agents like MgSO₄. Ensure you are using an appropriate solvent system for elution.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for most amine substrates.
-
Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. You may observe a color change.
-
Amine Addition: Add the amine (1.05 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 2. This compound | 942077-16-9 [sigmaaldrich.com]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniss.it [iris.uniss.it]
- 9. benchchem.com [benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
Technical Support Center: Solubility of 3-Cyano-5-(trifluoromethyl)benzoic Acid
Introduction
Welcome to the technical support guide for 3-Cyano-5-(trifluoromethyl)benzoic acid (CAS No. 942077-16-9).[1][][3] This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in common laboratory solvents. Due to its aromatic structure, featuring both a cyano and a trifluoromethyl group, this benzoic acid derivative exhibits limited solubility in aqueous solutions and variable solubility in organic solvents. This guide provides a structured approach to understanding and overcoming these solubility issues through frequently asked questions (FAQs), detailed troubleshooting protocols, and an exploration of the underlying chemical principles.
Compound Profile
A solid understanding of the physicochemical properties of this compound is fundamental to addressing its solubility.
| Property | Value / Prediction | Source |
| CAS Number | 942077-16-9 | Synblock[1], Sigma-Aldrich |
| Molecular Formula | C₉H₄F₃NO₂ | Synblock[1], Biosynth[4] |
| Molecular Weight | 215.13 g/mol | Synblock[1], Biosynth[4] |
| Appearance | White to off-white solid/powder | Sigma-Aldrich |
| Predicted pKa | ~3.5 - 4.0 | Inferred from 4-Cyanobenzoic acid (pKa ≈ 3.55)[5] |
| Predicted logP | ~2.5 - 3.0 | Estimated based on similar structures |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The low aqueous solubility is a result of its molecular structure. The benzene ring is inherently hydrophobic. While the carboxylic acid group can participate in hydrogen bonding with water, the presence of the trifluoromethyl (-CF₃) and cyano (-CN) groups increases the overall hydrophobicity of the molecule. For carboxylic acids, the protonated (uncharged) form is less soluble in water than its deprotonated (charged) counterpart.[6]
Q2: I'm observing that the compound is not dissolving well in non-polar solvents like hexane or toluene. Why is this?
A2: While the molecule has significant non-polar character, the carboxylic acid and cyano groups introduce polarity. The carboxylic acid group can form strong intermolecular hydrogen bonds with other molecules of the same kind, leading to a stable crystal lattice that is difficult for non-polar solvents to disrupt. Solvents that can effectively interrupt this hydrogen bonding, such as polar aprotic or protic solvents, are generally more effective.
Q3: Which organic solvents are likely to be most effective for dissolving this compound?
A3: Based on the structure and principles of "like dissolves like," polar aprotic solvents and polar protic solvents are the best starting points. Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and short-chain alcohols like methanol and ethanol are predicted to be effective.[6] These solvents can either accept or donate hydrogen bonds, which helps to break the crystal lattice of the solid.
Q4: How does pH influence the solubility of this compound in aqueous solutions?
A4: The pH of the aqueous solution has a dramatic effect on the solubility of this compound. As a carboxylic acid, it will be predominantly in its protonated, less soluble form at a pH below its pKa (estimated around 3.5-4.0). By increasing the pH to a value at least 2 units above the pKa (i.e., pH > 6), the carboxylic acid will be deprotonated to its carboxylate salt form. This negatively charged species is significantly more polar and, therefore, more soluble in water.[7][8]
Q5: Can I use heat to improve solubility?
A5: Yes, for most compounds, solubility increases with temperature. Heating the solvent while dissolving the compound can significantly increase the amount that goes into solution. However, be cautious about the thermal stability of this compound and the boiling point of your chosen solvent. After dissolving at a higher temperature, the compound may precipitate out of the solution upon cooling if the saturation limit is exceeded at the lower temperature. This principle is the basis for recrystallization.[9]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are facing difficulties in dissolving this compound, follow this systematic approach.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale solubility test with a range of common laboratory solvents.
Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with the solvents listed in the table below.
-
Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Observe if the solid dissolves completely. If not, continue adding the solvent in measured increments (e.g., another 100 µL) and vortexing until the solid dissolves or a large volume of solvent has been added.
-
Record: Note the approximate solubility in terms of mg/mL.
| Solvent Class | Recommended Solvents | Expected Efficacy | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High | These solvents disrupt the hydrogen bonding of the carboxylic acid and solvate the molecule effectively. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | May offer some solubility due to polarity but are less effective at breaking up hydrogen-bonded dimers. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low | These solvents lack the polarity to effectively solvate the polar functional groups of the molecule. |
| Aqueous | Water (at neutral pH) | Very Low | The hydrophobic nature of the molecule limits its solubility in neutral water.[6] |
Step 2: Leveraging pH for Aqueous Solubility
If your downstream application requires an aqueous solution, pH adjustment is the most powerful technique.
Protocol: pH-Mediated Aqueous Dissolution
-
Dispersion: Disperse the desired amount of this compound in the required volume of water or an aqueous buffer with a pH below 4. It will not dissolve at this stage.
-
Basification: While stirring, add a suitable base dropwise. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: As the pH increases above ~5.5-6.0, you should observe the solid dissolving as it converts to its highly soluble carboxylate salt. Continue adding base until all the solid is dissolved and the target pH is reached.
-
Final Adjustment: If you overshoot the desired pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl).
Diagram: pH-Dependent Solubility Workflow
The following diagram illustrates the decision-making process for dissolving this compound based on the desired solvent system.
Caption: Workflow for dissolving this compound.
Step 3: Utilizing Cosolvents
For applications that can tolerate a mixed solvent system, cosolvents can be highly effective. A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[10]
Commonly Used Cosolvent Systems:
-
DMSO/Water: DMSO is an excellent solvent for many organic compounds and is miscible with water in all proportions.
-
Ethanol/Water: A widely used system, especially in biological applications, due to the lower toxicity of ethanol.
-
Propylene Glycol/Water: Often used in pharmaceutical formulations.
Protocol: Cosolvent Dissolution
-
Initial Dissolution: Dissolve the this compound in the minimum required volume of the chosen organic cosolvent (e.g., DMSO).
-
Titration with Aqueous Phase: Slowly add the aqueous phase (water or buffer) to the organic solution while stirring.
-
Observe for Precipitation: Monitor the solution closely for any signs of the compound precipitating out. If precipitation occurs, you may need to add more of the organic cosolvent or reconsider the ratio. The goal is to find a ratio that keeps the compound in solution while meeting the requirements of your experiment.
Diagram: Principle of Cosolvency
This diagram illustrates how a cosolvent bridges the polarity gap between a hydrophobic solute and an aqueous solvent.
Caption: Mechanism of cosolvency for enhancing solubility.
Conclusion
The solubility of this compound is governed by a balance of its hydrophobic and polar characteristics. While challenging to dissolve in neutral water and non-polar organic solvents, its solubility can be readily achieved through a systematic approach. By selecting appropriate polar solvents, leveraging pH modification to form the highly soluble carboxylate salt, or employing cosolvent systems, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always perform small-scale tests to determine the optimal conditions for your specific concentration and solvent requirements.
References
- 1. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 3. 942077-16-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. ijsrp.org [ijsrp.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
stability studies of 3-Cyano-5-(trifluoromethyl)benzoic acid under different conditions
Welcome to the technical support guide for 3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to empower you to design robust experiments and troubleshoot potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
The molecule possesses three key functional groups on an aromatic ring: a carboxylic acid, a nitrile (cyano group), and a trifluoromethyl group. The primary points of chemical instability are the nitrile and the trifluoromethyl groups, which are susceptible to hydrolysis and photodegradation, respectively.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. It is also advisable to protect it from prolonged exposure to light due to the potential for photodegradation of the trifluoromethyl group. Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn during handling.
Q3: What is the most likely degradation pathway under aqueous conditions?
The nitrile (-CN) group is susceptible to hydrolysis. This reaction can proceed under both acidic and basic conditions, typically forming a carboxamide intermediate, which then further hydrolyzes to a carboxylic acid.[1][2][3] This would result in the formation of 5-(trifluoromethyl)isophthalic acid. The rate of hydrolysis is dependent on pH and temperature.
Q4: How stable is the trifluoromethyl (-CF3) group?
The C-F bond is generally very strong, making the trifluoromethyl group robust under many conditions. However, it can be a point of weakness under photolytic stress. Studies on related trifluoromethyl-substituted aromatic compounds have shown that UV irradiation can induce defluorination, leading to the conversion of the -CF3 group into a carboxylic acid (-COOH).[4][5][6]
Q5: Will the compound undergo thermal degradation?
While specific data for this molecule is unavailable, thermal decomposition studies on benzoic acid and its derivatives show that at high temperatures (e.g., >200 °C), decarboxylation (loss of CO2 from the carboxylic acid group) can be a primary degradation pathway.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound shows signs of degradation in an aqueous formulation, even at neutral pH.
-
Question: I've dissolved my compound in a neutral aqueous buffer for an assay, but over time, I see a new, more polar peak appearing in my HPLC analysis. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Likely Cause: You are likely observing the hydrolysis of the nitrile group. Even at neutral pH, this process can occur, albeit slower than under acidic or basic conditions. The new, more polar peak is likely the intermediate, 3-carbamoyl-5-(trifluoromethyl)benzoic acid, or the final dicarboxylic acid degradant, 5-(trifluoromethyl)isophthalic acid.[1][3][8]
-
Confirmation: To confirm, you can perform a forced degradation study. Briefly treat a sample with a dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C) for a few hours. If the peak in your original sample matches the major degradant formed under these conditions, hydrolysis is confirmed.
-
Mitigation: If possible, prepare aqueous solutions fresh and use them promptly. If the solution must be stored, keep it at a low temperature (2-8°C) to slow the hydrolysis rate. For analytical method development, ensure your method can resolve the parent compound from these potential hydrolytic degradants.
-
Issue 2: Significant degradation is observed during photostability testing.
-
Question: After exposing my sample to light as per ICH Q1B guidelines, I see a significant loss of the parent peak and the emergence of a new major peak. What is the likely reaction?
-
Answer & Troubleshooting Steps:
-
Likely Cause: The trifluoromethyl group is known to be susceptible to photodegradation.[4] Exposure to UV light can initiate a reaction that converts the -CF3 group into a carboxylic acid (-COOH). The major new peak is likely 3-cyanoterephthalic acid.
-
Confirmation: The identity of the degradant can be confirmed using mass spectrometry (MS). The predicted degradant would have a molecular weight corresponding to the replacement of -CF3 with -COOH.
-
Mitigation: The compound and any formulations containing it should be manufactured and stored in light-protected containers (e.g., amber vials). During handling and experimentation, minimize exposure to direct sunlight or strong artificial light.
-
Issue 3: Assay results are variable, and I suspect oxidative instability.
-
Question: My assay values are inconsistent, especially for samples that have been handled extensively or stored in solution for some time. Could oxidation be a problem?
-
Answer & Troubleshooting Steps:
-
Likely Cause: While the cyano and trifluoromethyl groups are relatively stable to oxidation, the electron-withdrawing nature of these groups can make the aromatic ring susceptible to oxidative attack, especially in the presence of metal ions or radical initiators.
-
Diagnostic Test: Perform a forced oxidation study by treating a sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature. Monitor the sample by HPLC over several hours. The formation of new peaks would indicate a susceptibility to oxidation.
-
Mitigation: If the compound proves to be sensitive to oxidation, consider purging solutions with an inert gas like nitrogen or argon. Use high-purity solvents and avoid sources of metal ion contamination. The addition of an antioxidant to a formulation may be necessary if oxidative degradation is confirmed to be a significant pathway.
-
Predicted Stability Profile & Degradation Pathways
The following table summarizes the expected stability of this compound under various stress conditions as outlined in ICH guidelines.[5][9]
| Stress Condition | Predicted Susceptibility | Major Predicted Degradation Product(s) | Predicted Pathway |
| Acidic Hydrolysis | High | 3-Carbamoyl-5-(trifluoromethyl)benzoic acid, 5-(Trifluoromethyl)isophthalic acid | Hydrolysis of the nitrile group.[2] |
| Basic Hydrolysis | High | 5-(Trifluoromethyl)isophthalate | Rapid hydrolysis of the nitrile group.[3][8] |
| Oxidative (H₂O₂) | Moderate | Various hydroxylated and ring-opened species | Oxidation of the aromatic ring. |
| Photolytic (UV/Vis) | High | 3-Cyanoterephthalic acid | Photochemical conversion of the -CF3 group.[4][5] |
| Thermal (Dry Heat) | Moderate to High | 3-(Trifluoromethyl)benzonitrile | Decarboxylation at elevated temperatures.[7] |
Below is a diagram illustrating the primary predicted degradation pathways.
Caption: Predicted degradation of this compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a starting point for conducting a forced degradation study to establish a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate or formate buffer for mobile phase preparation
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.
3. Application of Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 1 M HCl and dilute to ~0.1 mg/mL.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. After cooling, weigh an appropriate amount, dissolve, and dilute to ~0.1 mg/mL.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve and dilute to ~0.1 mg/mL. Also, expose a solution (~0.1 mg/mL) to the same light conditions.
-
Control Sample: Dilute the stock solution to ~0.1 mg/mL without subjecting it to any stress.
4. Proposed HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~230 nm or as determined by UV scan
-
Injection Volume: 10 µL
5. Analysis and Evaluation:
-
Inject all samples (control, acid, base, oxidative, thermal, and photolytic) into the HPLC system.
-
Analyze the chromatograms to assess the separation of degradation product peaks from the parent peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the parent peak is spectrally pure in all stressed samples.
Caption: Workflow for a forced degradation study.
References
- 1. japsonline.com [japsonline.com]
- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation | Semantic Scholar [semanticscholar.org]
- 4. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 5. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem-casts.com [chem-casts.com]
- 7. researchgate.net [researchgate.net]
- 8. 453565-91-8|3-Cyano-5-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 9. Benzoic acid, 3-cyano-5-(trifluoromethoxy)- | 453565-91-8 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid and Other Benzoic Acid Derivatives for Advanced Research
Introduction: The Enduring Relevance of the Benzoic Acid Scaffold
In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold remains a cornerstone of molecular design.[1] Its rigid, planar structure and the versatile reactivity of the carboxylic acid group make it a privileged core for developing a vast array of biologically active compounds and functional materials.[2] The true power of this scaffold, however, is unlocked through the strategic substitution of the benzene ring. The nature and position of these substituents dramatically influence the molecule's electronic profile, lipophilicity, and steric properties, thereby fine-tuning its function.[2]
This guide provides an in-depth comparative analysis of 3-Cyano-5-(trifluoromethyl)benzoic acid , a highly functionalized and synthetically valuable derivative. By juxtaposing its properties and performance against other key benzoic acid analogs—from the parent molecule to those with opposing electronic characteristics—we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for informed compound selection and rational design. We will delve into the causal relationships between structure and function, supported by experimental data and detailed protocols, to illuminate the unique potential of this powerful building block.
Spotlight on this compound: A Molecule of Unique Potential
This compound is distinguished by the presence of two potent electron-withdrawing groups (EWGs) at the meta-positions relative to the carboxylic acid: a cyano (-CN) group and a trifluoromethyl (-CF₃) group. This specific arrangement imparts a unique set of physicochemical properties that are highly sought after in modern drug discovery.
-
Trifluoromethyl Group (-CF₃): This group is a bioisostere for several functionalities and is widely employed to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[3]
-
Cyano Group (-CN): The cyano group is a strong, planar hydrogen bond acceptor. In structure-activity relationship (SAR) studies, replacing other groups with a cyano substituent can lead to significant improvements in inhibitory activity against certain targets.[4]
Together, these two EWGs render the aromatic ring electron-deficient and significantly increase the acidity of the carboxylic acid proton.
Comparative Analysis of Physicochemical Properties
The influence of substituents on the fundamental properties of the benzoic acid core is profound. A comparison of acidity (pKa) and lipophilicity (LogP) reveals a clear trend directly linked to the electronic nature of the substituents. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, leading to a stronger acid (lower pKa).
| Compound | Structure | Substituents | Key Electronic Effect | Experimental pKa (approx.) | Calculated LogP | Molecular Weight ( g/mol ) |
| Benzoic Acid | C₇H₆O₂ | None | Baseline | 4.20 | 1.87 | 122.12 |
| This compound | C₉H₄F₃NO₂ | 3-CN, 5-CF₃ | Strong Electron-Withdrawing | ~3.1 - 3.4[5][6] | 2.75 | 215.13[7][8] |
| 3,5-Bis(trifluoromethyl)benzoic Acid | C₉H₄F₆O₂ | 3,5-di-CF₃ | Strong Electron-Withdrawing | 3.16 | 3.71 | 258.12 |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 3-NH₂ | Electron-Donating (resonance) | 4.79 | 1.03 | 137.14 |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 4-OH | Electron-Donating (resonance) | 4.58 | 1.58 | 138.12 |
Analysis of Trends:
As hypothesized, the presence of two strong EWGs in this compound and 3,5-Bis(trifluoromethyl)benzoic acid dramatically lowers their pKa values compared to the parent benzoic acid, making them significantly stronger acids.[6] Conversely, the electron-donating amino and hydroxyl groups decrease acidity, resulting in higher pKa values.[9] This modulation of acidity is critical, as it governs the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane transport, and interaction with target proteins.
Structure-Activity Relationships (SAR) in Drug Discovery
The benzoic acid scaffold is a recurring motif in a multitude of approved drugs and clinical candidates.[1] The choice of substituents is a pivotal decision in the optimization process, directly impacting potency, selectivity, and pharmacokinetic properties.
-
Targeting FTO in Acute Myeloid Leukemia (AML): Recent studies have highlighted the potential of tricyclic benzoic acid derivatives as potent inhibitors of the N6-methyladenosine (m6A) demethylase FTO, a key therapeutic target in AML.[10] While a specific derivative, FB23, showed high in vitro potency, its cellular antiproliferative effect was moderate. Subsequent SAR studies led to the development of analog 13a , which exhibited both excellent FTO inhibition and strong antiproliferative effects on AML cells.[10] This underscores the subtle yet critical role that substituents play in translating in vitro potency to cellular efficacy. The electron-deficient nature of a compound like this compound could be advantageous in designing inhibitors that form specific interactions within an enzyme's active site.
-
General Principles:
-
Electron-Withdrawing Groups (e.g., -CF₃, -CN, -NO₂): These groups can enhance binding affinity by participating in dipole-dipole or hydrogen bonding interactions and often increase the acidity of the carboxylic acid, which can be crucial for forming salt bridges with basic residues in a protein's active site.[2][4]
-
Electron-Donating Groups (e.g., -OH, -NH₂, -CH₃): These groups can act as hydrogen bond donors and influence the molecule's orientation within a binding pocket.[2] They generally decrease the acidity of the carboxylic acid.
-
The logical relationship between substituent choice and its effect on molecular properties is a cornerstone of medicinal chemistry.
Caption: Logical flow from substituent choice to biological efficacy.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized and well-documented protocols are essential. Below is a detailed methodology for determining the acid dissociation constant (pKa), a fundamental parameter discussed in this guide.
Protocol: Determination of pKa via Potentiometric Titration
Objective: To accurately determine the pKa of a given benzoic acid derivative in an aqueous or mixed-solvent system.
Causality: This method relies on monitoring the change in pH of an acidic solution as a standardized basic titrant is added. The pKa corresponds to the pH at which the acid is exactly half-neutralized (i.e., [Acid] = [Conjugate Base]). This inflection point on the titration curve provides a precise measure of the acid's strength.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
Class A 25 mL or 50 mL burette
-
Benzoic acid derivative (e.g., this compound)
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized, CO₂-free water
-
Co-solvent (e.g., Methanol or DMSO), if required for solubility
-
Beakers and volumetric flasks
Procedure:
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is an issue, a mixed solvent system (e.g., 50:50 water:methanol) can be used, but it's crucial to note that this will yield an apparent pKa (pKa*) specific to that solvent system.
-
System Setup: Place the beaker containing the analyte solution on the magnetic stirrer. Submerge the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.
-
Initial Reading: Begin gentle stirring. Record the initial volume of NaOH in the burette (V₀) and the initial pH of the solution (pH₀).
-
Titration: Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (V_eq), which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) vs. V, where the peak corresponds to V_eq.
-
The half-equivalence point is V_eq / 2.
-
Find the pH on the original titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa.
-
Caption: Experimental workflow for pKa determination.
Conclusion
This compound is not merely another derivative; it is a highly engineered building block whose properties are a direct and predictable consequence of its unique substitution pattern. The combined electron-withdrawing force of the cyano and trifluoromethyl groups makes it a significantly stronger acid than benzoic acid and its electron-rich analogs. This increased acidity, coupled with the metabolic stability imparted by the -CF₃ group and the hydrogen bonding capability of the -CN group, creates a profile that is exceptionally valuable for modern drug discovery and materials science.
By understanding the fundamental principles of how substituents modulate the core properties of a scaffold, researchers can move beyond trial-and-error and embrace a more rational, data-driven approach to molecular design. This guide serves as a foundational resource for leveraging the distinct advantages of this compound in the pursuit of novel and effective chemical entities.
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 9. homework.study.com [homework.study.com]
- 10. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Cyano-5-(trifluoromethyl)benzoic Acid and Its Isomers
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, halogenated and cyano-substituted aromatic compounds serve as indispensable building blocks. Among these, 3-Cyano-5-(trifluoromethyl)benzoic acid[1][2][3] stands out as a particularly valuable scaffold due to the unique electronic properties conferred by its two powerful electron-withdrawing groups (EWGs). The precise arrangement of the carboxylic acid, cyano, and trifluoromethyl functionalities around the benzene ring profoundly influences the molecule's acidity, electrophilicity, and overall chemical behavior.
This guide provides a detailed comparison of the reactivity of this compound with its constitutional isomers. Understanding these nuanced differences is not merely an academic exercise; it is critical for researchers, medicinal chemists, and process development scientists to devise robust synthetic strategies, predict reaction outcomes, and fine-tune the properties of target molecules. We will delve into the electronic underpinnings of reactivity, compare acidity, and provide field-tested protocols for key transformations such as amide bond formation and esterification, equipping the reader with both theoretical knowledge and practical, actionable methodologies.
The Electronic Influence of Cyano and Trifluoromethyl Groups
The reactivity of any substituted benzoic acid is fundamentally governed by the electronic effects of its substituents. Both the cyano (-CN) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, but they operate through different mechanisms.
-
Trifluoromethyl Group (-CF₃): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[4] It does not have a significant resonance effect. Its presence dramatically increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion.[4][5]
-
Cyano Group (-CN): The cyano group is also strongly electron-withdrawing through both an inductive effect (-I) and a resonance (or mesomeric) effect (-M) when positioned ortho or para to a reaction center.[6][7] The resonance effect allows the group to delocalize negative charge from the ring into the nitrogen atom via the π-system.
These effects can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene derivative.[6] A more positive σ value indicates a stronger electron-withdrawing capability.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Effects |
| -CF₃ | +0.43 to +0.52 | +0.54 | Strong Inductive (-I) |
| -CN | +0.56 | +0.66 | Strong Inductive (-I) & Resonance (-M) |
| (Data sourced from various references, including[6][8][9]) |
In our target molecule, this compound, both EWGs are positioned meta to the carboxylic acid. Therefore, their influence is primarily through their strong inductive effects, which additively pull electron density from the ring, stabilize the conjugate base, and increase the electrophilicity of the carbonyl carbon.
Caption: Electronic effects stabilizing the benzoate conjugate base.
Comparative Reactivity Analysis
For this guide, we will compare the target molecule, This compound (1) , with two representative isomers to illustrate the impact of substituent positioning: 2-Cyano-5-(trifluoromethyl)benzoic acid (2) and 4-Cyano-3-(trifluoromethyl)benzoic acid (3) .
Acidity (pKa)
The acidity of a benzoic acid is a direct measure of the stability of its conjugate base.[10][11] Stronger EWGs lead to a more stable conjugate base and thus a lower pKa (stronger acid).
-
Isomer 1 (3-CN, 5-CF₃): Both powerful -I groups are meta to the carboxylate. They strongly stabilize the anion, making this acid significantly more acidic than benzoic acid (pKa ≈ 4.2).
-
Isomer 2 (2-CN, 5-CF₃): The cyano group is now ortho to the carboxylic acid. This is expected to be the most acidic of the three due to the "ortho effect."[12] This effect is a combination of the strong -I and -M effects of the cyano group at close proximity and potential steric hindrance that forces the carboxyl group out of the plane of the ring, reducing destabilizing resonance with the ring and enhancing stabilization of the anion.
-
Isomer 3 (4-CN, 3-CF₃): The cyano group is para to the carboxylic acid, allowing it to exert its full -I and -M effects. The -CF₃ group is meta. This isomer is expected to be very acidic, likely comparable to or slightly more acidic than isomer 1 , as the resonance-withdrawing ability of the para-cyano group is very effective at delocalizing the negative charge.
Table 2: Predicted Acidity of Benzoic Acid Isomers
| Compound | Key Feature | Predicted pKa Trend | Expected Reactivity in Base-Mediated Reactions |
| Benzoic Acid | Reference | Highest (Least Acidic) | Lowest |
| Isomer 1 | Two meta-EWGs | Low | High |
| Isomer 3 | One para-EWG, one meta-EWG | Very Low | Very High |
| Isomer 2 | One ortho-EWG ("Ortho Effect") | Lowest (Most Acidic) | Highest |
Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group, as direct condensation is kinetically slow.[13] The reactivity in these coupling reactions is directly related to the electrophilicity of the carbonyl carbon, which is enhanced by EWGs. Therefore, the more acidic acids are generally more reactive in amide coupling protocols.
Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt), or uronium salts like HATU, are used to form a highly reactive activated ester intermediate that is then attacked by the amine.[13]
Predicted Reactivity Trend for Amidation: Isomer 2 > Isomer 3 ≈ Isomer 1 > Benzoic Acid
The increased electrophilicity of the carbonyl carbon in the electron-deficient isomers facilitates the initial activation step with the coupling reagent, leading to faster reaction rates compared to less acidic analogues.
Caption: General experimental workflow for comparative amide coupling.
Protocol: Comparative Amide Coupling via HATU
This protocol allows for the direct comparison of the amidation rates of the different benzoic acid isomers.
Materials:
-
Isomers 1 , 2 , and 3 of cyano-(trifluoromethyl)benzoic acid
-
Benzylamine (as a model nucleophile)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1N HCl(aq), Saturated NaHCO₃(aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates and LC-MS equipment
Procedure:
-
Preparation: In three separate, identical round-bottom flasks, add one of the benzoic acid isomers (1.0 equiv, e.g., 0.2 mmol, 43.0 mg), followed by anhydrous DMF (2 mL).
-
Reagent Addition: To each flask, add benzylamine (1.1 equiv, 0.22 mmol, 24 µL) and DIPEA (2.5 equiv, 0.5 mmol, 87 µL). Stir the solutions at room temperature for 5 minutes.
-
Initiation: Add HATU (1.1 equiv, 0.22 mmol, 83.6 mg) to each flask simultaneously (or in rapid succession). Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture. Quench with a drop of water and dilute with ethyl acetate. Analyze by TLC and/or LC-MS to determine the consumption of the starting benzoic acid. The relative rate of disappearance of the starting material indicates the relative reactivity.
-
Workup (after completion): Dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with 1N HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography if necessary. Obtain a yield for each reaction and confirm the product structure by NMR and MS. The yields obtained after a fixed, incomplete reaction time will provide a quantitative comparison of reactivity.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process. While strong EWGs increase the electrophilicity of the carbonyl carbon (favoring nucleophilic attack), they also decrease the basicity of the carbonyl oxygen, making the initial protonation step more difficult. For highly electron-deficient benzoic acids, this can lead to slower reaction rates compared to benzoic acid itself under standard Fischer conditions.
Predicted Reactivity Trend for Fischer Esterification: Benzoic Acid > Isomer 1 > Isomer 3 > Isomer 2
Steric hindrance from the ortho-cyano group in Isomer 2 would further slow the rate of esterification. More forcing conditions (e.g., higher temperatures, longer reaction times) or alternative esterification methods may be required for these deactivated substrates.
Protocol: Comparative Fischer Esterification
Materials:
-
Isomers 1 , 2 , and 3 of cyano-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In three identical round-bottom flasks equipped with reflux condensers, place one of the benzoic acid isomers (1.0 equiv, e.g., 2.0 mmol, 430 mg) and anhydrous methanol (20 mL).[14]
-
Catalyst Addition: Carefully add concentrated H₂SO₄ (0.2 mL) to each flask.[14][15]
-
Reaction: Heat the mixtures to a gentle reflux and maintain for a set period (e.g., 4 hours).
-
Monitoring & Workup: After the set time, cool the flasks to room temperature. Transfer the contents to a separatory funnel containing 50 mL of water. Rinse each flask with 40 mL of DCM and add it to the respective separatory funnel.
-
Extraction: Extract the aqueous layer with the DCM. Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.[14][15]
-
Isolation & Analysis: Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation. Determine the yield of the resulting methyl ester by mass and analyze purity by ¹H NMR. Comparing the yields after a fixed time provides a measure of relative reactivity.
Nucleophilic Aromatic Substitution (SNAr)
While the benzoic acids themselves are not typical substrates for SNAr, the principles are crucial for derivatives. SNAr involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group (like F or Cl). The reaction is facilitated by strong EWGs positioned ortho and/or para to the leaving group, as they can stabilize the intermediate negative charge (the Meisenheimer complex).[16][17]
Let's consider a hypothetical derivative, 2-fluoro-4-cyano-6-(trifluoromethyl)aniline. Here, the fluorine atom is a leaving group.
-
The para-cyano group and ortho-trifluoromethyl group would strongly activate the ring towards SNAr at the C-F position by stabilizing the Meisenheimer complex through resonance and induction.
-
An isomer where the EWGs are meta to the leaving group would be significantly less reactive or completely unreactive towards SNAr.[16]
Caption: SNAr mechanism highlighting the stabilized intermediate.
Conclusion
The reactivity of cyano-(trifluoromethyl)benzoic acid isomers is a compelling illustration of how substituent position dictates chemical behavior.
-
Acidity and Amide Coupling: Reactivity is maximized when strong electron-withdrawing groups are positioned to exert maximum stabilizing influence on the carboxylate anion, particularly via the ortho effect or through combined ortho/para resonance and inductive effects. For amide bond formation, 2-Cyano-5-(trifluoromethyl)benzoic acid (2) is predicted to be the most reactive isomer.
-
Esterification: Conversely, the same electronic deactivation that enhances acidity can hinder traditional acid-catalyzed esterification, making electron-deficient isomers less reactive than their simpler counterparts.
-
Synthetic Strategy: This comparative understanding is paramount for chemical synthesis. Choosing an isomer like 2 could be advantageous for a difficult, late-stage amide coupling where high reactivity is needed. Conversely, if selective esterification is required in the presence of other functional groups, an isomer with less deactivation might be preferable.
By leveraging these fundamental principles of physical organic chemistry, researchers can make informed decisions in selecting the appropriate isomer for their specific application, leading to more efficient, predictable, and successful synthetic outcomes in drug development and beyond.
References
- 1. PubChemLite - this compound (C9H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 3. This compound | 942077-16-9 | SMB07716 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. web.viu.ca [web.viu.ca]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Activity of 3-Cyano-5-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of amide analogs derived from the 3-Cyano-5-(trifluoromethyl)benzoic acid scaffold. This chemical moiety has emerged as a privileged structure in medicinal chemistry, demonstrating activity against a range of important therapeutic targets. By objectively comparing the performance of these analogs and providing detailed experimental methodologies, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.
Introduction to the this compound Scaffold
The this compound core is a versatile building block in the design of bioactive molecules. The presence of the electron-withdrawing trifluoromethyl and cyano groups on the phenyl ring significantly influences the electronic properties and binding interactions of its derivatives. This scaffold has been successfully employed to generate potent and selective modulators of key proteins involved in various disease pathologies, including neurological disorders, autoimmune diseases, and pain. This guide will focus on three prominent areas of biological activity for its amide analogs: negative allosteric modulation of metabotropic glutamate receptor 5 (mGlu5), inverse agonism of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt), and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
I. Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGlu5)
The mGlu5 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it an attractive therapeutic target. Negative allosteric modulators (NAMs) of mGlu5 offer a promising therapeutic strategy by fine-tuning receptor activity rather than complete blockade.
Signaling Pathway of mGlu5
Upon activation by its endogenous ligand, glutamate, mGlu5, which is coupled to a Gq/11 G-protein, initiates a signaling cascade by activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca²⁺]i), which in turn activates various downstream effectors. NAMs bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate.
Comparative Activity of mGlu5 NAMs
The following table summarizes the in vitro activity of various N-arylbenzamide analogs, highlighting the structure-activity relationships (SAR) within this series. While the core is 3-cyano-5-fluoro-N-arylbenzamide, the data provides valuable insights for analogs of this compound due to the similar electronic nature of the fluoro and trifluoromethyl groups. MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a well-known mGlu5 NAM and is included for comparison.[1]
| Compound ID | R Group (N-Aryl Substituent) | IC₅₀ (nM)[1] | Efficacy (% Glu Min)[1] |
| MPEP | (Reference Compound) | 36 | 0 |
| Analog 1 | 3-(Trifluoromethyl)phenyl | 543 ± 60 | 0.9 ± 0.3 |
| Analog 2 | 3-Cyanophenyl | 489 ± 70 | 1.4 ± 0.3 |
| Analog 3 | 3-Ethynylphenyl | 331 ± 70 | 2.3 ± 0.3 |
| Analog 4 | 3-Ethylphenyl | 4940 ± 1250 | 2.4 ± 0.2 |
| Analog 5 | 4-Methoxyphenyl | >30,000 | – |
| Analog 6 | 3-Chlorophenyl | 100 | 0 |
| Analog 7 | 3-Methylphenyl | 100 | 0 |
Data is presented for 3-cyano-5-fluoro-N-arylbenzamides as close structural surrogates.
Experimental Protocol: Calcium Mobilization Assay
This assay is a functional measure of Gq-coupled GPCR activity, such as mGlu5, by quantifying the release of intracellular calcium upon receptor activation.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human mGlu5 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
The day before the assay, harvest the cells and seed them into 96-well black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the experiment.[2]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[2]
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.[3]
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[2]
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (this compound analogs) and a reference NAM (e.g., MPEP) in the assay buffer. Also, prepare a solution of an mGlu5 agonist (e.g., glutamate or DHPG) at a concentration that elicits a submaximal response (EC₈₀).
-
After dye incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the test compounds or reference NAM to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injectors, add the mGlu5 agonist to all wells.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a sufficient duration to capture the transient calcium response.[4]
5. Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity over baseline.
-
Determine the inhibitory effect of each concentration of the test compound on the agonist-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
II. Inverse Agonists of RORC2 (RORγt)
RORC2 is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17.[5] As Th17 cells are implicated in the pathogenesis of various autoimmune diseases, RORC2 has become a key target for the development of novel anti-inflammatory therapies. Inverse agonists of RORC2 suppress the constitutive activity of the receptor, thereby inhibiting Th17 cell function.
Signaling Pathway of RORC2 in Th17 Cells
RORC2, upon activation by its endogenous ligands (e.g., cholesterol derivatives), translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, such as IL-17. This recruits coactivators and initiates gene transcription. RORC2 inverse agonists bind to the ligand-binding domain of the receptor, displacing coactivators and recruiting corepressors, which leads to the suppression of gene transcription.
Comparative Activity of RORC2 Inverse Agonists
A potent and selective RORC2 inverse agonist, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, has been identified through high-throughput screening and lead optimization.[6] The table below presents data for this compound and its analogs, demonstrating the impact of structural modifications on RORC2 activity.
| Compound ID | Structure/Modification | RORC2 TR-FRET IC₅₀ (nM)[4] | Human Th17 IL-17A IC₅₀ (nM)[4] |
| Lead Compound | Phenylglycine-based | 180 | 180 |
| Analog 8 | Methoxy substituent on phenyl ring | 13 | 49 |
| Analog 9 | bis-Trifluoromethyl-isopropanol substituent on phenyl ring | 2.4 | 12 |
| Analog 14 | Acetamide group added | 2.5 | 1.8 |
| Analog 19 | Isobutyl amide group | 1.7 | 0.6 |
Data adapted from a study on phenylglycine-based RORC2 inverse agonists, where modifications led to improved potency.[4]
Experimental Protocol: RORC2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of a test compound to disrupt the interaction between the RORC2 ligand-binding domain (LBD) and a coactivator peptide.
1. Reagent Preparation:
-
Recombinant RORC2 LBD (e.g., GST-tagged) and a biotinylated coactivator peptide (e.g., from SRC1/NCoA1) are required.
-
The donor fluorophore is typically a europium-labeled anti-GST antibody, and the acceptor fluorophore is streptavidin-conjugated allophycocyanin (APC).
-
Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4).
2. Assay Procedure:
-
In a 384-well low-volume black plate, add the test compounds at various concentrations.
-
Add a mixture of the GST-RORC2 LBD and the biotinylated coactivator peptide to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add a mixture of the europium-labeled anti-GST antibody and streptavidin-APC to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
3. Measurement:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm.
-
Measure the emission at two wavelengths: ~615 nm (for the europium donor) and ~665 nm (for the APC acceptor).
4. Data Analysis:
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
An inverse agonist will disrupt the RORC2-coactivator interaction, leading to a decrease in the FRET signal (a lower 665/615 nm ratio).
-
Plot the signal ratio against the logarithm of the compound concentration to determine the IC₅₀ value.
III. Antagonists of Transient Receptor Potential Vanilloid 1 (TRPV1)
The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons. It acts as a molecular integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Antagonism of TRPV1 is a well-validated strategy for the treatment of pain.
Signaling Pathway of TRPV1
Activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system. TRPV1 antagonists block this channel, preventing ion influx and subsequent neuronal activation.
Comparative Activity of TRPV1 Antagonists
The 4-(trifluoromethyl)benzyl C-region of certain propanamide-based TRPV1 antagonists has been explored, showing potent activity. The data below is for analogs with a 2-substituted 4-(trifluoromethyl)benzyl C-region, which provides relevant SAR insights for the design of this compound derivatives. Capsazepine is a classic competitive antagonist of TRPV1 and is included for comparison.[7]
| Compound ID | C-Region Substituent | Kᵢ (CAP) (nM)[7] |
| Capsazepine | (Reference Compound) | ~100-500 |
| Analog 20 | 4-(4-Fluorobenzyl)piperidin-1-yl | 0.4 |
| Analog 16 | 4-(Trifluoromethyl)piperidin-1-yl | 0.4 |
| Analog 13 | Piperidin-1-yl | 1.4 |
| Analog 21 | 4-Cyclohexylpiperazin-1-yl | 10.3 |
| Analog 27 | Morpholino | 4.0 |
Data represents 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides.
Experimental Protocol: Antiproliferative MTT Assay
While not a direct measure of TRPV1 antagonism, the MTT assay is a common method to assess the general cytotoxicity and antiproliferative effects of compounds, which is a crucial aspect of drug development.
1. Cell Seeding:
-
Culture a relevant cell line (e.g., a cancer cell line like MCF-7 or A549) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[8]
-
Incubate for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[6]
-
Add 10-20 µL of the MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[5]
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value, which is the concentration that inhibits cell proliferation by 50%.
General Synthesis of Amide Analogs
The amide derivatives of this compound are typically synthesized through a standard amide coupling reaction. This involves activating the carboxylic acid and then reacting it with a primary or secondary amine.
A common procedure involves dissolving the this compound in an appropriate solvent (e.g., dichloromethane or DMF), followed by the addition of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole). The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The final product is then isolated and purified, typically by chromatography.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective modulators of various therapeutic targets. The analogs of this compound have demonstrated significant activity as mGlu5 negative allosteric modulators, RORC2 inverse agonists, and TRPV1 antagonists. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on the appended aryl or alkyl groups in determining potency and efficacy. The provided experimental protocols offer a foundation for researchers to evaluate new analogs and further explore the therapeutic potential of this promising chemical class. Continued exploration of this scaffold is warranted to develop novel therapeutics for a range of unmet medical needs.
References
- 1. Collection - Discovery of 3âCyanoâNâ(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)â1Hâpyrrolo[2,3âb]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Allosteric Modulation: A Comparative Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid Derivatives in SAR Studies
In the intricate world of drug discovery, the pursuit of highly selective and potent modulators of cellular targets is a paramount objective. Among the myriad of molecular scaffolds explored, derivatives of 3-Cyano-5-(trifluoromethyl)benzoic acid have emerged as a promising class of compounds, particularly in the context of allosteric modulation. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the rationale behind specific chemical modifications, present comparative experimental data, and provide a detailed protocol for a key assay, all grounded in authoritative scientific literature.
The Strategic Importance of the 3-Cyano-5-(trifluoromethyl)phenyl Moiety
The 3-Cyano-5-(trifluoromethyl)phenyl core is a privileged scaffold in modern medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs). Its utility stems from a combination of electronic and steric properties conferred by the cyano and trifluoromethyl groups. The trifluoromethyl group, a bioisostere for chlorine, enhances metabolic stability and lipophilicity, which can improve cell permeability and brain penetration.[1] The strong electron-withdrawing nature of both substituents influences the acidity of the benzoic acid proton and modulates the electronic environment of the entire molecule, impacting its binding affinity and selectivity for target proteins.
Our focus here is on the application of this scaffold in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 NAMs are of significant therapeutic interest for a range of neurological and psychiatric disorders, including pain, anxiety, and addiction.[2][3] Allosteric modulation offers a more subtle and potentially safer way to control receptor activity compared to traditional orthosteric ligands, as allosteric modulators bind to a site distinct from the endogenous ligand binding site.
Comparative Analysis of Derivative Potency: A Tale of Two Scaffolds
The versatility of the this compound core is evident in its successful incorporation into different molecular architectures. Here, we compare two prominent series: N-arylbenzamides and biaryl derivatives .
The N-Arylbenzamide Series: Exploring the Amine Substituent
Initial SAR studies focused on the derivatization of the amine portion of 3-cyano-5-fluoro-N-arylbenzamides.[2][3] The general synthesis involves a straightforward amide coupling between 3-cyano-5-fluorobenzoic acid and a variety of commercially available anilines. This approach allows for rapid library generation to probe the SAR of the aryl amine component.
Table 1: Structure-Activity Relationship of 3-Cyano-5-fluoro-N-arylbenzamide Derivatives as mGlu5 NAMs [2]
| Compound | R (Aryl Group) | IC50 (nM) |
| 1 | Phenyl | >30,000 |
| 2 | 3-Chlorophenyl | 270 ± 30 |
| 3 | 3-Bromophenyl | 160 ± 20 |
| 4 | 3-Iodophenyl | 110 ± 10 |
| 5 | 3-(Trifluoromethyl)phenyl | 543 ± 60 |
| 6 | 3-Cyanophenyl | 489 ± 70 |
| 7 | 3-Ethynylphenyl | 331 ± 70 |
| 8 | 3-Ethylphenyl | 4940 ± 1250 |
Data extracted from Felts et al., Bioorg. Med. Chem. Lett. 2010, 20, 4390-4394.[2]
The data clearly indicates a preference for substitution at the 3-position of the N-aryl ring. Unsubstituted phenyl (Compound 1) is inactive, while the introduction of halogens at the meta-position significantly boosts potency, with a trend of I > Br > Cl (Compounds 2, 3, and 4).[2] This suggests that a combination of steric bulk and electronic effects in this region is crucial for potent antagonism. Interestingly, while trifluoromethyl and cyano groups at the 3-position (Compounds 5 and 6) confer good potency, they are less effective than the larger halogens.[2] Larger alkyl groups like ethyl are not well-tolerated (Compound 8), highlighting a defined size constraint in the binding pocket.
The (3-Cyano-5-fluorophenyl)biaryl Series: Expanding the Core
Another successful strategy involves replacing the amide linkage with a direct biaryl connection. This modification explores a different chemical space and has led to the discovery of highly potent mGlu5 NAMs.
Table 2: Structure-Activity Relationship of (3-Cyano-5-fluorophenyl)biaryl Derivatives as mGlu5 NAMs [4]
| Compound | Biaryl Partner | IC50 (nM) |
| 9 | Phenyl | >10,000 |
| 10 | 2-Methylphenyl | 1,200 |
| 11 | 2,6-Dimethylphenyl | 180 |
| 12 | Benzothiazol-5-yl | 150 |
| 13 | 2-Methylbenzothiazol-5-yl | 30 |
| 14 | Benzimidazol-5-yl | >30,000 |
| 15 | 2-Methylbenzimidazol-5-yl | 1,500 |
Data extracted from Emmitte et al., ACS Chem. Neurosci. 2010, 1, 4, 291–296.[4]
In this series, the unsubstituted phenyl derivative (Compound 9) is again inactive. The introduction of methyl groups on the phenyl ring enhances activity, with the 2,6-dimethyl substitution (Compound 11) being particularly favorable.[4] A significant leap in potency is achieved by replacing the phenyl ring with a benzothiazole moiety (Compound 12). Further optimization, such as the addition of a methyl group at the 2-position of the benzothiazole (Compound 13), leads to a highly potent compound with an IC50 of 30 nM.[4] In contrast, the isomeric benzimidazole scaffold (Compound 14) is not well-tolerated, although methylation can recover some activity (Compound 15).[4]
Experimental Protocols: A Guide to In Vitro Evaluation
The foundation of any SAR study lies in robust and reproducible experimental protocols. Here, we provide a detailed methodology for a functional cell-based assay used to determine the IC50 values of mGlu5 NAMs.
Protocol: Calcium Mobilization Assay for mGlu5 NAM Activity
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGlu5 agonist.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Glutamate (agonist)
-
Test compounds (this compound derivatives)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add 5 µL of the diluted compounds to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescent plate reader.
-
Add 25 µL of glutamate solution (at a concentration that elicits ~80% of the maximal response, EC80) to each well.
-
Immediately begin recording fluorescence intensity (excitation ~488 nm, emission ~520 nm) every second for 2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the response of the positive control (glutamate alone) and negative control (buffer).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the context of these SAR studies, the following diagrams illustrate the mGlu5 signaling pathway and the experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylating Agents in Modern Synthesis
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparative analysis of the most prominent trifluoromethylating agents, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting the optimal reagent for their synthetic challenges. We will delve into the mechanistic nuances, substrate scope, and practical considerations of electrophilic, nucleophilic, and radical trifluoromethylation, supported by experimental data and detailed protocols.
The Landscape of Trifluoromethylation: A Mechanistic Overview
Modern trifluoromethylation methods can be broadly categorized into three main classes based on the nature of the trifluoromethylating species: electrophilic, nucleophilic, and radical. The choice of a particular pathway is dictated by the electronic nature of the substrate and the desired bond formation.
-
Electrophilic Trifluoromethylation: These reagents deliver a "CF₃⁺" equivalent to electron-rich substrates such as arenes, heteroarenes, alkenes, and enolates. Prominent examples include the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents.[1] These reactions can often be promoted by catalysts like copper or palladium, or by light.[1]
-
Nucleophilic Trifluoromethylation: This approach utilizes a "CF₃⁻" source to react with electron-deficient compounds like aldehydes, ketones, and imines.[1] The most widely used reagent in this class is the Ruppert-Prakash reagent (TMSCF₃), which requires activation by a fluoride source or a strong base.[1][2]
-
Radical Trifluoromethylation: This strategy involves the generation of a trifluoromethyl radical (•CF₃), which is particularly effective for the functionalization of C-H bonds and unsaturated systems. The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a key player in this category, often used in conjunction with an oxidant.[3]
dot graph TD { A[Trifluoromethylating Agents] --> B{Mechanistic Approach}; B --> C[Electrophilic "CF₃⁺"]; B --> D[Nucleophilic "CF₃⁻"]; B --> E[Radical "•CF₃"]; C --> F[Togni Reagents]; C --> G[Umemoto Reagents]; D --> H[Ruppert-Prakash Reagent]; E --> I[Langlois Reagent]; }
Head-to-Head Comparison: Performance and Practicality
The selection of a trifluoromethylating agent hinges on a variety of factors, including reactivity, selectivity, functional group tolerance, cost, and safety. While direct, quantitative comparisons across all reagent classes for a single substrate are scarce in the literature, we can synthesize a comparative overview based on available data and established reactivity profiles.
Reactivity and Substrate Scope
| Reagent Class | Typical Substrates | General Reactivity Trend | Key Advantages | Key Limitations |
| Electrophilic (Togni, Umemoto) | Electron-rich arenes & heterocycles, alkenes, alkynes, β-ketoesters, thiols, alcohols.[1] | Generally high, with some reagents being more powerful than others.[4] | Broad substrate scope for electron-rich systems, predictable regioselectivity.[5] | Can be sensitive to steric hindrance, may require metal catalysis for certain transformations. |
| Nucleophilic (Ruppert-Prakash) | Aldehydes, ketones, imines, esters.[1] | Requires activation, but highly effective for carbonyls and imines. | Excellent for the synthesis of trifluoromethylated alcohols and amines.[6] | Limited to electrophilic substrates, requires an activator which can be basic.[2] |
| Radical (Langlois) | Arenes, heterocycles, alkenes (especially for difunctionalization).[3] | Versatile, can be tuned by the choice of initiator/oxidant. | Cost-effective, stable, and easy to handle.[3] Tolerant of many functional groups. | Can sometimes lead to mixtures of regioisomers, reaction initiation can be sensitive. |
Practical Considerations: Cost and Commercial Availability
For researchers in both academic and industrial settings, the cost and availability of reagents are critical factors.
| Reagent | Representative Commercial Availability & Indicative Pricing |
| Togni Reagent II | Readily available from major suppliers. Price can range from ~$160/gram to over $900/10 grams.[7] |
| Umemoto's Reagent | Commercially available, with pricing around £29.00/gram for some derivatives.[8] |
| Langlois Reagent (Sodium Trifluoromethanesulfinate) | Widely available and relatively inexpensive. Pricing can be around $123/5 grams or $233.75/25 grams.[9] |
| Ruppert-Prakash Reagent (TMSCF₃) | Available as a neat liquid or in solution from various suppliers. |
Note: Prices are indicative and subject to change based on supplier, purity, and quantity.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these reagents, we present detailed, step-by-step protocols for the trifluoromethylation of representative substrates. These protocols are designed to be self-validating systems, with clear explanations of the experimental choices.
Electrophilic Trifluoromethylation of an Aniline Derivative with Togni Reagent II
This protocol details the O-trifluoromethylation of a hydroxylamine derivative, which is a key step in the synthesis of ortho-trifluoromethoxylated aniline derivatives.[10][11][12]
Reaction:
-
Substrate: Methyl 4-(N-hydroxyacetamido)benzoate
-
Reagent: Togni Reagent II
-
Product: Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Methyl 4-(N-hydroxyacetamido)benzoate"]; B [label="Togni Reagent II"]; C [label="Cs₂CO₃ (cat.)"]; D [label="CHCl₃, 23 °C, 16 h"]; E [label="Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate"]; A -> D; B -> D; C -> D; D -> E; }
Step-by-Step Procedure: [12][13]
-
Preparation: To an oven-dried 250 mL round-bottom flask inside a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g), cesium carbonate (311 mg), Togni reagent II (3.63 g), and a magnetic stir bar. This reaction can also be performed using Schlenk techniques outside of a glovebox.
-
Reaction Setup: Add 95.6 mL of dried and degassed chloroform to the reaction flask. Cap the flask with a septum and stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours.
-
Work-up: Filter the reaction mixture through a filter funnel to remove any solid residue. Concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
This protocol describes the classic nucleophilic trifluoromethylation of an aldehyde to form a trifluoromethylated alcohol.[6]
Reaction:
-
Substrate: Benzaldehyde
-
Reagent: Ruppert-Prakash Reagent (TMSCF₃)
-
Product: α-(Trifluoromethyl)benzyl alcohol (after hydrolysis)
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Benzaldehyde"]; B [label="Ruppert-Prakash Reagent (TMSCF₃)"]; C [label="TBAF (cat.)"]; D [label="Anhydrous THF, rt, 1-2 h"]; E [label="TMS-protected alcohol"]; F [label="Aqueous Work-up (NH₄Cl)"]; G [label="α-(Trifluoromethyl)benzyl alcohol"]; A -> D; B -> D; C -> D; D -> E; E -> F; F -> G; }
Step-by-Step Procedure: [6]
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol, 106 mg) and anhydrous tetrahydrofuran (5 mL) at room temperature.
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.5 mmol, 213 mg) to the solution.
-
Initiation: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 mmol, 100 µL) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Safety and Handling: A Critical Consideration
Working with trifluoromethylating agents requires a thorough understanding of their potential hazards and the implementation of appropriate safety protocols.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14][15][16] Avoid inhalation of dusts or vapors.[17][18]
-
Togni Reagents: Hypervalent iodine compounds, including Togni reagents, are potentially explosive and sensitive to impact and friction.[19][20] They should be handled with soft, polished tools, and reactions should be conducted behind a safety shield.[19]
-
Umemoto Reagents: These sulfonium salts are generally stable solids but should be handled with care. As with all electrophilic reagents, they can be reactive towards a variety of nucleophiles.
-
Langlois Reagent: Sodium trifluoromethanesulfinate is a stable solid but can cause skin and serious eye irritation.[1][17] Avoid dust formation and contact with skin and eyes.[18][21] It is incompatible with strong acids and oxidizing agents.[17]
-
Ruppert-Prakash Reagent: This reagent is a volatile liquid and should be handled in a fume hood. It is moisture-sensitive, and its reactions are often carried out under an inert atmosphere.
Emergency Procedures: In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.[21] Ensure that safety showers and eyewash stations are readily accessible.[14]
Conclusion: Selecting the Right Tool for the Job
The field of trifluoromethylation has matured significantly, offering a diverse toolkit for the synthetic chemist. Electrophilic reagents like Togni and Umemoto's are the go-to choice for functionalizing electron-rich systems. For the conversion of carbonyls and imines to their trifluoromethylated counterparts, the nucleophilic Ruppert-Prakash reagent remains unparalleled. The radical pathway, exemplified by the cost-effective and robust Langlois reagent, provides a versatile alternative, particularly for C-H functionalization.
Ultimately, the optimal choice of a trifluoromethylating agent will depend on the specific synthetic challenge at hand. By carefully considering the substrate, desired transformation, and practical aspects such as cost and safety, researchers can confidently navigate the landscape of trifluoromethylation and unlock new avenues in drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scantecnordic.se [scantecnordic.se]
- 5. Togni Reagent II - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid CF3-reagent (Togni Reagent II) — CF Plus Chemicals [cfplus.cz]
- 8. 1961266-44-3 Cas No. | 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium triflate | Apollo [store.apolloscientific.co.uk]
- 9. Sodium triflinate = 95.0 T 2926-29-6 [sigmaaldrich.com]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. kalstein.eu [kalstein.eu]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. fishersci.com [fishersci.com]
- 18. gelest.com [gelest.com]
- 19. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orgsyn.org [orgsyn.org]
- 21. Sodium trifluoromethanesulfinate - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Cyano-5-(trifluoromethyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful results. 3-Cyano-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, where the trifluoromethyl and cyano moieties are introduced to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1] Consequently, ensuring the purity of this reagent is paramount to the integrity of subsequent research and development.
The Imperative of Purity: Why Rigorous Analysis Matters
The presence of impurities in this compound can have significant downstream consequences. These can range from altered reaction kinetics and yields in subsequent synthetic steps to the introduction of unwanted side products that are difficult to separate from the target molecule. In a drug development context, unidentified impurities can lead to erroneous structure-activity relationship (SAR) data and potential toxicity issues.
Common impurities may arise from several sources during synthesis, including:
-
Unreacted Starting Materials: Such as a brominated or iodinated precursor to the cyano or carboxylic acid group.
-
Side-Reaction Byproducts: Including regioisomers or products of incomplete reaction.
-
Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification process.
A multi-faceted analytical approach is therefore essential to identify and quantify these potential contaminants.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a comprehensive evaluation. The following table summarizes the primary techniques discussed in this guide, highlighting their strengths and weaknesses in the context of analyzing this compound.
| Technique | Principle | Strengths for this Application | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Excellent for quantifying organic impurities, high sensitivity, and resolving isomers. | Requires a suitable chromophore for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and structural elucidation of volatile impurities. | Requires derivatization for non-volatile analytes like carboxylic acids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides structural confirmation and can quantify impurities without a reference standard for each. ¹⁹F NMR is highly specific for the trifluoromethyl group.[2] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid identification of key functional groups (carboxylic acid, nitrile, C-F bonds). | Primarily qualitative; not ideal for quantifying minor components. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A simple and rapid indicator of purity; impurities typically depress and broaden the melting range.[3][4] | Non-specific; cannot identify the nature of the impurities. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, incorporating best practices to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is most appropriate.
Principle of the Method: The analysis utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between these two phases. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase.[5] Detection is performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The presence of any additional peaks indicates impurities.
Workflow for HPLC Analysis:
References
A Comparative Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: A Predictive Cross-Validation Based on Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Initial Disclosure: A comprehensive search of publicly available scientific literature and patent databases did not yield detailed experimental protocols or characterization data for 3-Cyano-5-(trifluoromethyl)benzoic acid. This guide, therefore, provides a predictive analysis and comparative framework based on established chemical principles and the known experimental data of structurally related compounds. The objective is to offer a scientifically grounded perspective on its synthesis, expected analytical characteristics, and potential applications to aid researchers in their endeavors.
Introduction: The Rationale for this compound in Modern Chemistry
Benzoic acid derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The strategic placement of specific functional groups on the aromatic ring can profoundly influence a molecule's physicochemical and biological properties. This compound is a compound of significant interest due to the presence of two potent electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF3) group.
The trifluoromethyl group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved biological activity.[3] The cyano group is a versatile functional handle and a strong electron-withdrawing group that can participate in various chemical transformations and hydrogen bonding interactions.[4][5] The combination of these two groups on a benzoic acid scaffold suggests potential applications as a key building block for novel pharmaceuticals, particularly in the design of kinase inhibitors and other targeted therapies where precise electronic tuning is critical.[6][7]
Proposed Synthetic Pathways and Methodologies
Pathway A: Grignard Carboxylation of a Halogenated Precursor
A robust and widely used method for the synthesis of benzoic acids is the Grignard reaction.[8] This approach would involve the synthesis of a di-substituted halobenzene precursor, followed by Grignard reagent formation and subsequent carboxylation. A detailed protocol for the analogous 3,5-bis(trifluoromethyl)benzoic acid serves as an excellent template for this proposed synthesis.[9]
Experimental Workflow: Proposed Grignard Carboxylation
Caption: Proposed two-step synthesis of this compound via a Grignard reaction.
Pathway B: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and effective method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[10][11] This pathway would begin with a suitable aminobenzoic acid precursor.
Experimental Protocol: Proposed Sandmeyer Reaction
-
Diazotization: Dissolve 3-Amino-5-(trifluoromethyl)benzoic acid in a cold, aqueous acidic solution (e.g., HCl or H2SO4). Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature at 0-5 °C to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated gently to facilitate the displacement of the diazonium group with the cyanide.
-
Workup and Purification: After the reaction is complete, the mixture is typically cooled, and the product is extracted with an organic solvent. Purification can be achieved through recrystallization or column chromatography to yield this compound.
Predictive Characterization and Comparative Analysis
The absence of experimental data necessitates a predictive approach to the characterization of this compound. This analysis is based on the known spectral data of structurally similar compounds.
| Property/Technique | 3,5-Bis(trifluoromethyl)benzoic acid[12][13][14] | Predicted for this compound | Rationale for Prediction |
| Molecular Formula | C9H4F6O2 | C9H4F3NO2 | Direct calculation from the structure. |
| Molecular Weight | 258.12 g/mol | 215.13 g/mol | Direct calculation from the molecular formula. |
| ¹H NMR | Aromatic protons appear as singlets or multiplets in the downfield region (typically >8 ppm). The carboxylic acid proton is a broad singlet, often >10 ppm. | Aromatic protons are expected in the downfield region (around 8-9 ppm). The carboxylic acid proton will be a broad singlet at a high chemical shift (>10 ppm). | The strong electron-withdrawing nature of both the -CF3 and -CN groups will deshield the aromatic protons, shifting them downfield. |
| ¹³C NMR | Carboxylic carbon (~165-170 ppm), aromatic carbons attached to -CF3 show coupling, other aromatic carbons (120-140 ppm). | Carboxylic carbon (~165-170 ppm), cyano carbon (~115-120 ppm), aromatic carbons, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling. | The chemical shifts are predicted based on standard values for these functional groups on an aromatic ring. |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). | Broad O-H stretch (2500-3300 cm⁻¹), C≡N stretch (~2220-2240 cm⁻¹), C=O stretch (~1700-1720 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). | The presence of a cyano group will introduce a characteristic sharp peak in the nitrile region of the IR spectrum. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 258. | Molecular ion peak (M+) at m/z 215. | The molecular weight of the compound determines the mass-to-charge ratio of the molecular ion. |
Potential Applications and Structurally Related Alternatives
The unique electronic properties of this compound make it a promising candidate for various applications, particularly in drug discovery.
Conceptual Application in Kinase Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]
- 13. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 14. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Art of Inhibition: A Comparative Guide to Leveraging 3-Cyano-5-(trifluoromethyl)benzoic Acid in Modern Drug Discovery
In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that serve as fertile ground for the development of potent and selective enzyme inhibitors is a paramount objective. Among these, 3-Cyano-5-(trifluoromethyl)benzoic acid has emerged as a particularly valuable starting point. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups, provide a robust anchor for molecular interactions and a synthetically versatile handle for the elaboration of complex pharmacophores. This guide provides an in-depth, comparative analysis of the application of this scaffold in the development of inhibitors for two distinct and highly relevant drug targets: the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) and the Metabotropic Glutamate Receptor 5 (mGlu5).
The Strategic Advantage of the 3-Cyano-5-(trifluoromethyl)phenyl Moiety
The utility of the 3-Cyano-5-(trifluoromethyl)phenyl group in medicinal chemistry is not accidental. The trifluoromethyl group enhances metabolic stability and increases lipophilicity, which can improve cell permeability and oral bioavailability. The cyano group, a potent hydrogen bond acceptor, can engage in critical interactions within an enzyme's active site. The benzoic acid functionality provides a convenient point for amide bond formation, enabling the exploration of diverse chemical space through the introduction of various amine-containing fragments. This combination of features makes this compound a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target.
Case Study 1: Targeting Autoimmunity through RORC2 Inverse Agonism
The Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2, also known as RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key players in the inflammatory cascade and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, the development of small molecule inverse agonists that suppress the transcriptional activity of RORC2 is a highly sought-after therapeutic strategy.
A prime example of the successful utilization of the this compound scaffold is the discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide .[1][2][3][4][5] This potent and selective RORC2 inverse agonist was developed through a structure-guided optimization campaign starting from a high-throughput screening hit. The 3-cyanobenzamide moiety was found to be crucial for its activity.
Comparative Analysis of RORC2 Inhibitors
The field of RORC2 modulation has seen several candidates advance into clinical trials. A comparative overview of the potency of the this compound derivative against other notable RORC2 inhibitors is presented below.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Development Stage (Highest) |
| 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | RORC2 | TR-FRET Binding Assay | 2 nM (Ki) | Preclinical |
| VTP-43742 | RORγt | Not specified | Not specified | Phase II (Terminated) |
| JNJ-61803534 | RORγt | Not specified | Not specified | Phase I (Terminated) |
| AZD0284 | RORγ | Not specified | Not specified | Phase I (Discontinued) |
| BMS-336 | RORC2 | Gene expression | Dose-dependent | Preclinical |
Table 1: Comparative potency of a this compound derivative against other RORC2 inhibitors.[6][7]
Experimental Workflow: Identifying RORC2 Inverse Agonists
A robust and high-throughput compatible assay is essential for the discovery and optimization of RORC2 modulators. The Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely adopted method.
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA, and 1 mM DTT.
-
Dilute recombinant human RORC2 ligand-binding domain (LBD) fused to Glutathione S-transferase (GST) and a biotinylated coactivator peptide (e.g., SRC1-2) in assay buffer.
-
Prepare a detection mix containing a terbium-labeled anti-GST antibody and streptavidin-conjugated europium.
-
-
Compound Plating:
-
Serially dilute test compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate.
-
-
Assay Procedure:
-
Add the RORC2-LBD and biotinylated coactivator peptide solution to the assay plate and incubate for 15 minutes at room temperature to allow for compound binding.
-
Add the detection mix and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (Terbium).
-
Calculate the TR-FRET ratio (665 nm / 615 nm). Inverse agonists will decrease this ratio in a dose-dependent manner.
-
Case Study 2: Modulating Neuronal Excitability with mGlu5 Negative Allosteric Modulators
The Metabotropic Glutamate Receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGlu5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease-levodopa-induced dyskinesia.[8][9][10][11] Negative Allosteric Modulators (NAMs) of mGlu5, which bind to a site distinct from the glutamate binding site to inhibit receptor function, represent a promising therapeutic avenue.
The 3-cyano-5-fluorobenzamide scaffold, a close analog of our topic compound, has been successfully employed to develop potent and selective mGlu5 NAMs.[12][13][14] Structure-activity relationship (SAR) studies on this series have provided valuable insights into the chemical features required for potent mGlu5 inhibition.
Comparative Analysis of mGlu5 NAMs
The development of mGlu5 NAMs has been an active area of research, with several compounds progressing to clinical evaluation.
| Compound | Target | Assay Type | Potency (IC50) | Development Stage (Highest) |
| VU0285683 | mGlu5 | Calcium Mobilization | 130 nM | Preclinical |
| MPEP | mGlu5 | [3H]MPEP Binding | 36 nM (Ki) | Preclinical Tool |
| MTEP | mGlu5 | [3H]MPEP Binding | 2 nM (Ki) | Preclinical Tool |
| Mavoglurant (AFQ056) | mGlu5 | Not specified | Not specified | Phase II/III |
| Dipraglurant | mGlu5 | Not specified | Not specified | Phase III |
| Basimglurant | mGlu5 | Not specified | Not specified | Phase II |
Table 2: Comparative potency of a 3-cyano-5-fluorobenzamide derivative and other mGlu5 NAMs.[9][15]
Experimental Workflow: Screening for mGlu5 NAMs
A common and effective method for identifying and characterizing mGlu5 modulators is the intracellular calcium mobilization assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Culture and Plating:
-
Culture a cell line stably expressing human mGlu5 (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells into 384-well black-walled, clear-bottom microplates and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a physiological salt solution (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Assay Execution on FLIPR:
-
Place the cell plate and a compound plate (containing test compounds and an EC80 concentration of a standard agonist like glutamate or DHPG) into the FLIPR instrument.
-
The instrument will first add the test compound (in antagonist mode) and incubate for a defined period.
-
Subsequently, the agonist is added, and the fluorescence intensity is measured kinetically over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to intracellular calcium release.
-
NAMs will inhibit this agonist-induced calcium signal in a concentration-dependent manner.
-
Calculate the IC50 values from the dose-response curves.
-
Conclusion
This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its inherent chemical and physical properties provide a solid foundation for the development of potent and selective modulators of diverse enzyme and receptor families. As demonstrated through the case studies of RORC2 and mGlu5, a rational, structure-guided approach, coupled with robust and high-throughput screening methodologies, can effectively translate this versatile starting material into promising lead compounds for the treatment of a wide range of human diseases. The continued exploration of this and similar scaffolds will undoubtedly fuel the engine of therapeutic innovation for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of RORC2 enhances human Th17-Treg stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyano-5-(trifluoromethyl)benzoic Acid
This guide provides a detailed, authoritative protocol for the safe handling and proper disposal of 3-Cyano-5-(trifluoromethyl)benzoic acid (CAS No. 942077-16-9). Designed for researchers, chemists, and laboratory personnel, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within your institution. Our commitment is to empower scientific discovery by providing the foundational knowledge for safe and responsible chemical management.
Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is paramount. This compound is a halogenated aromatic carboxylic acid. Its hazard profile is dictated by the reactivity of the carboxylic acid group and the toxicological characteristics of the trifluoromethyl and cyano moieties.
Scientific Rationale: The presence of the trifluoromethyl group classifies this compound as a halogenated organic , which has specific and critical implications for its disposal pathway.[1][2] Halogenated waste streams cannot be disposed of via typical solvent fuel blending; they require high-temperature incineration with specialized "acid gas" scrubbers to neutralize corrosive and toxic gases (like hydrogen fluoride) that are generated during combustion.[3] Improper segregation of this waste can contaminate large volumes of non-halogenated waste, leading to significant compliance issues and increased disposal costs.
The table below summarizes the essential identification and hazard information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 942077-16-9 | [4] |
| Molecular Formula | C₉H₄F₃NO₂ | [4][5] |
| Molecular Weight | 215.13 g/mol | [4] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7] |
Required Personal Protective Equipment (PPE) and Safe Handling
Given the compound's hazard profile, strict adherence to PPE protocols is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection : Wear chemical-resistant nitrile or neoprene gloves.[8] Always inspect gloves for tears or punctures before use.
-
Expert Insight : Double-gloving is recommended when handling larger quantities or during spill cleanup to provide an extra layer of protection against potential breaches.
-
-
Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes.[3][8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A standard laboratory coat is required.[8] For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : All handling of solid this compound that may generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[3][8]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Segregation Immediately classify and segregate all waste containing this compound as "Halogenated Organic Solid Waste." This includes contaminated consumables such as weigh boats, gloves, and absorbent paper. Do not mix this waste with non-halogenated chemical waste, aqueous waste, or general laboratory trash.[1][9]
Step 2: Containerization Collect the waste in a designated, compatible hazardous waste container.[8][10]
-
Container Type : Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, threaded screw cap.[8] The container must be in good condition, free of cracks or defects.[10]
-
Filling : Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[10]
-
Hygiene : Keep the exterior of the waste container clean and free of chemical residue at all times.[10]
Step 3: Labeling Proper labeling is a critical compliance and safety requirement. The label must be affixed to the container before the first drop of waste is added.[1] The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations)[1]
-
A list of all other chemical constituents and their approximate percentages.
-
The associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date and the name of the principal investigator or lab group.
Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
Away from incompatible materials, especially strong bases and oxidizing agents.[2][3]
-
Under the direct control of laboratory personnel and inaccessible to the public.
Step 5: Final Disposal Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.[8] Follow their specific procedures for requesting a waste pickup. Never attempt to dispose of this chemical down the sanitary sewer or in regular trash.[2][9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
Spill Response
-
Small Spill : If a small amount of solid is spilled, contain the area.[8] Wearing full PPE, gently sweep or scoop the material using an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels for the initial cleanup.[8] Place the collected material into your designated hazardous waste container.[8]
-
Large Spill : Evacuate the immediate area and alert colleagues.[8] Contact your institution's EHS or emergency response team immediately.[1]
First Aid Measures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11][12] Seek medical attention if irritation persists.[12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[11][13] If they feel unwell, call a poison center or physician.[13]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][14]
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. CAS 942077-16-9 | this compound - Synblock [synblock.com]
- 5. PubChemLite - this compound (C9H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 6. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 3-cyano-5-(trifluoromethoxy)- | 453565-91-8 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. ethz.ch [ethz.ch]
- 11. capotchem.com [capotchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. cn.canbipharm.com [cn.canbipharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
